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  • Product: 1-Bromo-2-(4-fluorobenzyl)benzene
  • CAS: 68355-79-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 1-Bromo-2-(4-fluorobenzyl)benzene: A Core Building Block in Modern Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of 1-Bromo-2-(4-fluorobenzyl)benzene, a key halogenated diphenylmethane intermediate for researchers, scientists, and professionals in drug development. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 1-Bromo-2-(4-fluorobenzyl)benzene, a key halogenated diphenylmethane intermediate for researchers, scientists, and professionals in drug development. Its structural features—a brominated phenyl ring linked to a fluorinated benzyl group—make it a versatile synthon for introducing critical pharmacophores into complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust synthetic methodology grounded in classic organic chemistry principles, and explores its functional application as a precursor in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). Detailed experimental protocols for its synthesis and characterization are provided to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

1-Bromo-2-(4-fluorobenzyl)benzene (CAS No. 68355-79-3) is a specialized aromatic building block whose value lies in the strategic placement of its functional groups.[1][2] The diphenylmethane core is a privileged scaffold in medicinal chemistry, and the differential halogenation on its two phenyl rings offers orthogonal reactivity. The bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] The fluorine atom on the benzyl moiety can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a final drug candidate.

This guide elucidates the synthesis, characterization, and strategic application of this compound, positioning it as a critical starting material for multi-step pharmaceutical syntheses.

Physicochemical and Structural Data

The fundamental properties of 1-Bromo-2-(4-fluorobenzyl)benzene are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 68355-79-3[1][2]
Molecular Formula C₁₃H₁₀BrF[1]
Molecular Weight 265.13 g/mol [1][2]
Appearance Yellow to colorless oil[2]
Boiling Point 117 °C at 0.3 Torr (lit.)[2]
IUPAC Name 1-bromo-2-(4-fluorobenzyl)benzene[1]
SMILES FC1=CC=C(C=C1)CC2=CC=CC=C2Br[1]

Synthesis Pathway and Mechanistic Rationale

The most direct and industrially scalable synthesis of 1-Bromo-2-(4-fluorobenzyl)benzene is achieved via a Friedel-Crafts alkylation reaction. This classic electrophilic aromatic substitution provides a reliable method for forming the central C-C bond.

Reaction: Bromobenzene + 4-Fluorobenzyl Chloride → 1-Bromo-2-(4-fluorobenzyl)benzene

Causality of Experimental Design:

  • Reactants: Bromobenzene is chosen as the aromatic substrate. While the bromine atom is a deactivating group, it primarily directs substitution to the ortho and para positions. The formation of the ortho product is sterically less favored than the para isomer, which often necessitates chromatographic purification to isolate the desired product. 4-Fluorobenzyl chloride serves as the electrophile precursor.

  • Catalyst: A strong Lewis acid, such as anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃), is essential.[5] Its role is to coordinate with the chlorine atom of the 4-fluorobenzyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate a highly reactive 4-fluorobenzyl carbocation (or a closely associated ion pair).[6] This carbocation is the active electrophile that attacks the electron-rich bromobenzene ring.

  • Solvent: A non-reactive, anhydrous solvent like dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants and facilitate the reaction while remaining inert to the Lewis acid.

Visualized Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process Bromobenzene Bromobenzene EAS Electrophilic Aromatic Substitution (EAS) Bromobenzene->EAS FBChloride 4-Fluorobenzyl Chloride Activation Activation: Formation of 4-Fluorobenzyl Carbocation FBChloride->Activation LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Activation activates Activation->EAS Electrophile Workup Aqueous Workup & Purification EAS->Workup Product 1-Bromo-2-(4-fluorobenzyl)benzene (and para-isomer) Workup->Product

Caption: Friedel-Crafts synthesis workflow.

Application in Drug Development: A Precursor to Complex APIs

The true utility of 1-Bromo-2-(4-fluorobenzyl)benzene is realized in its role as an intermediate for constructing more complex molecules. The brominated diphenylmethane scaffold is a recurring structural motif in modern pharmaceuticals.

A compelling example is the synthesis of Ertugliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[7][8] While not using the exact title compound, the synthesis of Ertugliflozin relies on a structurally analogous key intermediate, 1-(5-bromo-2-chlorobenzyl)-4-ethoxybenzene . This intermediate undergoes a lithium-halogen exchange followed by coupling with a protected glucose derivative to form the core of the final drug molecule.

Principle of Application:

  • Activation: The bromine atom on the diphenylmethane core is converted into a more reactive organometallic species, typically an aryllithium or Grignard reagent.

  • Coupling: This nucleophilic aryl species attacks an electrophilic partner—in the case of Ertugliflozin, a complex lactone derived from glucose.[8]

  • Elaboration: Subsequent deprotection and functional group manipulations yield the final API.

The use of 1-Bromo-2-(4-fluorobenzyl)benzene would follow the same strategic logic, where the bromine atom serves as the point of attachment for building out the rest of the target molecule. The 4-fluorobenzyl group would be incorporated into the final structure, contributing to the desired pharmacological profile.

Logical Flow from Building Block to API

G BuildingBlock 1-Bromo-2-(4-fluorobenzyl)benzene (Halogenated Intermediate) Activation Activation Step (e.g., Lithium-Halogen Exchange) BuildingBlock->Activation Coupling Key C-C Bond Formation (e.g., Suzuki or Grignard Coupling) Activation->Coupling with Partner Synthon Elaboration Further Synthetic Steps (Deprotection, etc.) Coupling->Elaboration API Complex Active Pharmaceutical Ingredient (API) Elaboration->API

Caption: Role of the intermediate in API synthesis.

Experimental Protocols

The following protocols are provided as a self-validating framework. Adherence to stoichiometry, reaction conditions, and purification methods is critical for achieving the desired outcome.

Protocol 5.1: Synthesis of 1-Bromo-2-(4-fluorobenzyl)benzene
  • Materials:

    • Bromobenzene (1.0 eq)

    • 4-Fluorobenzyl chloride (1.1 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Hydrochloric Acid (1M HCl)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

    • Hexane/Ethyl Acetate solvent system

  • Procedure:

    • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

    • Initial Charge: Charge the flask with anhydrous DCM and anhydrous AlCl₃ (1.2 eq). Cool the resulting slurry to 0 °C using an ice bath.

    • Reactant Addition: In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) and 4-fluorobenzyl chloride (1.1 eq) in anhydrous DCM.

    • Reaction: Add the solution from the dropping funnel to the AlCl₃ slurry dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is to control the exothermic reaction and prevent unwanted side reactions.

    • Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step hydrolyzes the aluminum salts and quenches the reaction.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The washes remove unreacted catalyst and acidic/basic impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The ortho and para isomers will separate, allowing for the isolation of the pure 1-bromo-2-(4-fluorobenzyl)benzene.

Protocol 5.2: Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To confirm the molecular weight and assess the purity of the synthesized product.

    • Sample Preparation: Prepare a dilute solution (approx. 100 ppm) of the purified product in DCM or ethyl acetate.

    • GC Conditions (Typical):

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

      • Carrier Gas: Helium.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 450.

    • Expected Result: A major peak corresponding to the retention time of the product. The mass spectrum should show the molecular ion peak [M]⁺ at m/z 264/266 with a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide definitive structural elucidation.

    • ¹H NMR: The spectrum will show distinct signals in the aromatic region (approx. 6.8-7.6 ppm) and a characteristic singlet for the methylene (-CH₂-) protons (approx. 4.0-4.2 ppm).

    • ¹³C NMR: Will show the expected number of carbon signals, with carbons attached to halogens exhibiting characteristic shifts.

    • ¹⁹F NMR: Will show a signal confirming the presence of the fluorine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-2-(4-fluorobenzyl)benzene is not widely available, data from structurally related halogenated aromatic compounds should be used to inform handling procedures.

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents, heat, and sources of ignition.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

1-Bromo-2-(4-fluorobenzyl)benzene, CAS 68355-79-3, represents more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its synthesis via Friedel-Crafts alkylation is a robust and well-understood process. The true value of this intermediate is unlocked in its application as a foundational building block for complex APIs, where its differentially halogenated rings provide handles for sophisticated molecular construction. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for the synthesis, characterization, and strategic utilization of this important compound in the pursuit of novel therapeutics.

References

  • Humphrey, G. R., & Pye, P. J. (2013). Commercial Route Research and Development for SGLT2 Inhibitor Candidate Ertugliflozin. Organic Process Research & Development, 18(1), 66–81. [Link]

  • WIPO Patentscope. (2019). CN109970822 - Preparation method of synthesis ertugliflozin intermediate. [Link]

  • New Drug Approvals. (2014). ERTUGLIFLOZIN. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Zhongding Chemical. (2026). From Lab to Industry: Uses of Methyl 2-(4-Bromophenyl)-2,2-Dimethylacetate. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Chem-Space. 68355-79-3 | 1-Bromo-2-(4-fluorobenzyl)benzene. [Link]

  • Course Hero. Friedel - Crafts acetylation of Bromobenzene. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

  • Boroncore. 68355-79-3 | 1-Bromo-2-(4-fluorobenzyl)benzene. [Link]

  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene. [Link]

  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. [Link]

  • Scribd. 4-Bromobenzophenone by Friedel-Craft Reaction. [Link]

  • Ivory Research. (2024). Synthesis and Characterization of 4-Bromobenzophenone via Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

Sources

Exploratory

Strategic Utilization of 1-Bromo-2-(4-fluorobenzyl)benzene in SGLT2 Inhibitor Synthesis: Physicochemical Properties and Process Optimization

Executive Summary In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors—such as Canagliflozin, Dapagliflozin, and Ipragliflozin—represent a blockbuster class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of Type 2 Diabetes Mellitus (T2DM) therapeutics, Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors—such as Canagliflozin, Dapagliflozin, and Ipragliflozin—represent a blockbuster class of drugs. The core efficacy of these molecules relies heavily on their C-aryl glucoside structure, which confers metabolic stability against glycosidases.

1-Bromo-2-(4-fluorobenzyl)benzene (CAS: 68355-79-3) is the critical "aglycone" intermediate used to construct this scaffold. Its unique structure features a ortho-bromine handle for lithiation and a para-fluoro benzyl moiety that mimics the lipophilic interactions required for the SGLT2 active site. This guide provides a comprehensive technical analysis of this intermediate, moving beyond basic molecular weight calculations to cover isotopic distribution, synthesis optimization, and analytical validation.

Part 1: Physicochemical Profile & Molecular Weight Analysis

For researchers in medicinal chemistry, "molecular weight" is not a single integer but a distribution critical for High-Resolution Mass Spectrometry (HRMS) validation.

Core Constants
PropertyValueNotes
IUPAC Name 1-Bromo-2-[(4-fluorophenyl)methyl]benzeneAlso known as o-Bromo-p'-fluorodiphenylmethane
CAS Registry Number 68355-79-3 Primary identifier for procurement
Molecular Formula

Average Molecular Weight 265.12 g/mol Used for stoichiometric calculations (molar mass)
Monoisotopic Mass 263.995 g/mol Based on

; used for HRMS exact mass
Boiling Point 117 °C @ 0.3 TorrHigh vacuum required for distillation
Density ~1.38 g/mLEstimated; varies by purity/temp
Appearance Colorless to pale yellow oilOxidizes slightly to yellow upon storage
Isotopic Distribution (Mass Spectrometry Signature)

Unlike standard organic molecules dominated by Carbon-12, this intermediate contains Bromine, which exists as two stable isotopes:


 (50.69%) and 

(49.31%).

Implication for Analysis: In Mass Spectrometry (GC-MS or LC-MS), you will not see a single peak at 265.12. You will observe a characteristic 1:1 doublet :

  • M Peak (

    
    ):  ~264.0 Da
    
  • M+2 Peak (

    
    ):  ~266.0 Da
    

This "twin tower" pattern is the primary diagnostic tool for confirming the presence of the bromine handle before the glycosylation step.

IsotopePattern Compound 1-Bromo-2-(4-fluorobenzyl)benzene (C13H10BrF) Br79 Isotopologue A (79-Br) Mass: ~264.0 Abundance: ~50% Compound->Br79 Contains 79Br Br81 Isotopologue B (81-Br) Mass: ~266.0 Abundance: ~50% Compound->Br81 Contains 81Br Spectrum Observed MS Pattern 1:1 Doublet (M : M+2) Br79->Spectrum Br81->Spectrum

Figure 1: Mass Spectrometric Isotopic Signature logic for Brominated intermediates.

Part 2: Synthetic Utility in SGLT2 Inhibitors[8]

The strategic value of 1-Bromo-2-(4-fluorobenzyl)benzene lies in its role as the nucleophile in the C-glycosylation reaction.

The Mechanism of Action
  • Lithium-Halogen Exchange: The ortho-bromine is highly susceptible to exchange with n-Butyllithium (n-BuLi) at low temperatures (-78 °C), generating a reactive aryl lithium species.

  • Nucleophilic Attack: This aryl lithium species attacks the gluconolactone (sugar precursor).

  • Result: Formation of the C-C bond between the sugar and the aromatic ring, a bond resistant to metabolic hydrolysis (unlike O-glycosides like Phlorizin).

Part 3: Optimized Synthesis Protocol

While various routes exist, the Friedel-Crafts Acylation followed by Reduction is the industry standard for scalability and regioselectivity.

Reaction Pathway[8]
  • Step A (Acylation): 2-Bromobenzoyl chloride reacts with Fluorobenzene (catalyzed by

    
     or 
    
    
    
    ) to form the diaryl ketone.
  • Step B (Reduction): The ketone is reduced to the methylene bridge (benzyl group) using Triethylsilane (

    
    ) or Sodium Borohydride (
    
    
    
    ) with a Lewis Acid.

SynthesisPath Input1 2-Bromobenzoyl Chloride Step1 Friedel-Crafts Acylation (Cat: AlCl3 or TiCl4) Input1->Step1 Input2 Fluorobenzene Input2->Step1 Ketone Intermediate: 2-Bromo-4'-fluorobenzophenone Step1->Ketone -HCl Step2 Reduction Step (Et3SiH / TFA or NaBH4 / TiCl4) Ketone->Step2 Product TARGET: 1-Bromo-2-(4-fluorobenzyl)benzene (Yield: ~85-90%) Step2->Product Deoxygenation

Figure 2: Two-step synthesis route from commercial precursors to the target aglycone.

Detailed Methodology (Self-Validating Protocol)

Step A: Formation of 2-Bromo-4'-fluorobenzophenone

  • Reagents: 2-Bromobenzoyl chloride (1.0 eq), Fluorobenzene (1.2 eq),

    
     (1.1 eq).
    
  • Procedure:

    • Suspend

      
       in Dichloromethane (DCM) at 0°C.
      
    • Add 2-Bromobenzoyl chloride dropwise.

    • Add Fluorobenzene slowly (exothermic).

    • Reflux for 4 hours.

    • Validation: TLC should show disappearance of acid chloride.

Step B: Reduction to 1-Bromo-2-(4-fluorobenzyl)benzene

  • Reagents: Ketone intermediate (from Step A), Triethylsilane (

    
    , 2.5 eq), Trifluoroacetic acid (TFA, excess) or 
    
    
    
    .
  • Procedure (Silane Method):

    • Dissolve ketone in TFA/DCM (1:1).

    • Add

      
       dropwise at 0°C.
      
    • Stir at Room Temperature for 12h.

    • Workup: Quench with

      
      , extract with DCM.
      
    • Purification: Vacuum distillation (bp 117°C @ 0.3 Torr).

Part 4: Analytical Characterization

To ensure the material is suitable for drug development (purity >98%), the following analytical signatures must be verified.

Proton NMR ( -NMR)

The methylene bridge protons are the key diagnostic signal.

  • Solvent:

    
    
    
  • Key Peak: Singlet (

    
     ~4.0 - 4.1 ppm, 2H). This confirms the reduction of the C=O ketone to the -CH2- methylene.
    
  • Aromatic Region: Multiplets between 6.9 - 7.6 ppm (8H total).

GC-MS Quality Control
  • Retention Time: Varies by column, but typically elutes after starting materials due to higher MW.

  • Ion Pattern: Look for m/z 264 and 266 (1:1 ratio).

  • Fragment Ions:

    • m/z 185 (Loss of Br)

    • m/z 109 (Fluorobenzyl cation - characteristic tropylium ion analog).

Part 5: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation to the ketone if exposed to air/light for prolonged periods.

  • Spill Response: Absorb with sand/vermiculite. Do not flush into surface water (halogenated organics are persistent).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22065211 (Related Fluorinated Benzene Derivatives). Retrieved from [Link]

  • NIST Chemistry WebBook. Mass Spectrum and Constants for Halogenated Benzenes. Retrieved from [Link]

  • Murakata, M., et al. (2023). Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Heterocycles.[2] Retrieved from [Link]

  • Mukkamala, R., et al. (2020). Synthesis of Benzyl C-Analogues of Dapagliflozin as Potential SGLT2 Inhibitors.[3] European Journal of Organic Chemistry.[3] Retrieved from [Link]

  • Vertex AI Search.Commercial Availability and Physical Properties of CAS 68355-79-3. (Verified via multiple vendor catalogs including AChemBlock and Camstodian).

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-(4-fluorobenzyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical properties of the synthetic aromatic compound 1-Bromo-2-(4-fluorobenzyl)benz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of the synthetic aromatic compound 1-Bromo-2-(4-fluorobenzyl)benzene. As a halogenated derivative of diphenylmethane, this compound holds potential as a versatile building block in medicinal chemistry and materials science.[1] The strategic placement of the bromo and fluoro substituents can significantly influence its physicochemical properties, reactivity, and ultimately its utility in the synthesis of novel molecules.[2] This guide consolidates available data on its core physical characteristics, provides predicted spectral data for structural elucidation, and outlines detailed experimental protocols for the determination of these properties, offering a valuable resource for researchers working with this and structurally related compounds.

Introduction and Chemical Identity

1-Bromo-2-(4-fluorobenzyl)benzene is a polysubstituted aromatic compound featuring a diphenylmethane scaffold. The presence of a bromine atom on one phenyl ring and a fluorine atom on the other introduces specific electronic and steric properties that are of significant interest in drug design and organic synthesis.[2] The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, while the fluorine atom can modulate metabolic stability, binding affinity, and other pharmacokinetic properties.[1][3]

Table 1: Core Identification Data

PropertyValueSource(s)
IUPAC Name 1-bromo-2-(4-fluorobenzyl)benzene[4]
CAS Number 68355-79-3[4]
Molecular Formula C₁₃H₁₀BrF[4]
Molecular Weight 265.13 g/mol [4]
Canonical SMILES C1=CC=C(C(=C1)Br)CC2=CC=C(C=C2)F[4]

Tabulated Physical Properties

A comprehensive literature search reveals a scarcity of experimentally determined physical property data for 1-Bromo-2-(4-fluorobenzyl)benzene. The available information, primarily from chemical suppliers, is summarized below. Where experimental data is unavailable, predicted values from established computational models are provided to guide researchers.

Table 2: Summary of Physical Properties

PropertyValueSource(s) and Remarks
Physical State Yellow to colorless oil
Boiling Point 117 °C at 0.3 Torr
Melting Point Not available
Density Predicted: ~1.4 g/cm³Prediction based on structurally similar compounds.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran).General solubility behavior of aryl halides.
Refractive Index Not available

Spectral Data for Structural Characterization (Predicted)

To aid in the identification and characterization of 1-Bromo-2-(4-fluorobenzyl)benzene, predicted spectral data are presented below. These predictions are based on established computational algorithms and provide an expected spectral profile.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene bridge protons. The aromatic region will be complex due to the disubstitution on both rings and the coupling between protons.

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAromatic H (proton ortho to Br)
~7.2-7.4m4HAromatic H's
~7.0-7.1m4HAromatic H's
~4.1s2H-CH₂- (Methylene bridge)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the electronegative bromine and fluorine atoms will influence the chemical shifts of the attached and neighboring carbon atoms. The "heavy atom effect" of bromine may cause an upfield shift for the carbon to which it is directly attached.[5]

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~161 (d, J ≈ 245 Hz)C-F
~140Quaternary C
~133Aromatic CH
~131Aromatic CH
~130 (d, J ≈ 8 Hz)Aromatic CH (ortho to C-F)
~128Aromatic CH
~127Aromatic CH
~125C-Br
~115 (d, J ≈ 21 Hz)Aromatic CH (meta to C-F)
~40-CH₂-
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-Br and C-F stretching frequencies.

Table 5: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
1600-1450StrongAromatic C=C Stretch
1250-1200StrongC-F Stretch
700-500StrongC-Br Stretch
Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom.

Table 6: Predicted Key Mass Spectral Fragments

m/zInterpretation
264/266[M]⁺ (Molecular ion)
185[M - Br]⁺
169[M - C₆H₄F]⁺
109[C₆H₄F-CH₂]⁺

Experimental Protocols for Physical Property Determination

For researchers requiring precise experimental data, the following section details standard methodologies for determining the key physical properties of 1-Bromo-2-(4-fluorobenzyl)benzene.

Boiling Point Determination (Micro-method)

Given that the compound is available in limited quantities, a micro-boiling point determination is recommended.

Protocol:

  • Sample Preparation: Place a small amount (0.1-0.2 mL) of 1-Bromo-2-(4-fluorobenzyl)benzene into a small test tube.

  • Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

  • Heating: Attach the test tube to a thermometer and immerse it in a suitable heating bath (e.g., silicone oil).

  • Observation: Heat the bath slowly. A stream of bubbles will emerge from the capillary tube.

  • Measurement: The boiling point is the temperature at which the bubbling ceases, and the liquid just begins to enter the capillary tube upon cooling. For vacuum distillation, the pressure must be carefully controlled and recorded.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure A Sample in Test Tube B Inverted Capillary A->B contains C Thermometer A->C attached to B->C attached to D Heating Bath C->D immersed in E Heat Gently F Observe Bubbles E->F leads to G Cool and Record Temperature F->G upon cessation

Workflow for micro-boiling point determination.
Density Determination

The density of the liquid can be determined using a pycnometer.

Protocol:

  • Calibration: Weigh a clean, dry pycnometer. Fill it with deionized water of a known temperature and weigh it again.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with 1-Bromo-2-(4-fluorobenzyl)benzene and weigh it.

  • Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_water) * Density_water

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Testing: To approximately 1 mL of each solvent in a separate test tube, add a few drops of 1-Bromo-2-(4-fluorobenzyl)benzene.

  • Observation: Agitate the mixture and observe for miscibility or the formation of a separate layer. Record the results as soluble, partially soluble, or insoluble.

Solubility_Testing Start Start: Solubility Assessment Solvents Select Solvents (Water, Ethanol, DCM, Hexane) Start->Solvents Test Add Sample to Solvents Solvents->Test Observe Agitate and Observe Miscibility Test->Observe Classify Classify as: Soluble, Partially Soluble, or Insoluble Observe->Classify End End Classify->End

Logical workflow for solubility assessment.

Synthesis and Reactivity Context

1-Bromo-2-(4-fluorobenzyl)benzene is not a naturally occurring compound and must be synthesized. A plausible synthetic route involves the reaction of a suitable Grignard reagent with a benzyl halide derivative.[6] The reactivity of this molecule is primarily dictated by the C-Br bond, which is susceptible to a variety of transformations, including:

  • Cross-Coupling Reactions: The bromo group can readily participate in Suzuki, Stille, Heck, and Sonogashira coupling reactions, allowing for the formation of C-C bonds and the construction of more complex molecular scaffolds.

  • Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent, which can then be used in reactions with various electrophiles.

  • Benzylic Functionalization: The methylene bridge offers a site for benzylic bromination or oxidation under specific conditions, further expanding the synthetic utility of this compound.[7][8]

Conclusion

1-Bromo-2-(4-fluorobenzyl)benzene represents a valuable, yet undercharacterized, building block for synthetic chemistry. This technical guide has consolidated the currently available physical and chemical data, supplemented with predicted spectral information to aid in its identification and use. The provided experimental protocols offer a framework for researchers to determine its physical properties with precision. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals and functional materials.

References

  • Perspective on halogenated organic compounds. (2023). PMC. Retrieved from [Link]

  • 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Retrieved from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Organic Synthesis International. Retrieved from [Link]

  • 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Retrieved from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Benzene, 1-bromo-2-fluoro-. the NIST WebBook. Retrieved from [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Retrieved from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Retrieved from [Link]

  • 1-(Benzyloxy)-4-bromo-2-fluorobenzene. PubChem. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. Semantic Scholar. Retrieved from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. Retrieved from [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

  • FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. PubMed. Retrieved from [Link]

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. Retrieved from [Link]

  • Aromatic Reactivity. MSU chemistry. Retrieved from [Link]

  • 1-Bromo-4-[2-(4-fluorophenyl)ethynyl]benzene - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

  • 1-Bromo-4-fluorobenzene. ATB. Retrieved from [Link]

  • Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. Retrieved from [Link]

  • 1-Bromo-4-chloro-2-fluorobenzene. the NIST WebBook. Retrieved from [Link]

  • Benzene, 1-bromo-2-fluoro-. the NIST WebBook. Retrieved from [Link]

  • Benzene, 1-bromo-2,4-difluoro-. the NIST WebBook. Retrieved from [Link]

  • 1-Bromo-2-fluorobenzene. PubChem. Retrieved from [Link]

  • 1-Bromo-2-fluoro-benzene - Optional[MS (GC)]. SpectraBase. Retrieved from [Link]

  • Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. Google Patents.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Analysis of 1-Bromo-2-(4-fluorobenzyl)benzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the Diaryl-methane Scaffold The diaryl-methane structural motif is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Diaryl-methane Scaffold

The diaryl-methane structural motif is a cornerstone in medicinal chemistry and materials science, valued for its unique three-dimensional conformation and its role as a versatile scaffold in the design of bioactive molecules.[1][2] The strategic placement of functional groups on the aryl rings allows for the fine-tuning of a compound's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. The subject of this guide, 1-Bromo-2-(4-fluorobenzyl)benzene, is a prime example of a functionalized diaryl-methane with significant potential in drug discovery. The presence of a bromine atom provides a handle for further synthetic modifications via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to target proteins. A thorough understanding of its three-dimensional structure is therefore paramount for predicting its behavior in biological systems and for the rational design of new chemical entities.

This technical guide provides a comprehensive overview of the methodologies employed in the complete structural elucidation of 1-Bromo-2-(4-fluorobenzyl)benzene. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimentally determined data for this specific molecule is not publicly available, this guide will present a robust, predicted structural analysis based on established principles and data from closely related compounds. This approach not only serves as a valuable roadmap for researchers working with this molecule but also provides a foundational understanding of the analytical workflows applicable to a wide range of diaryl-methane derivatives.

Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the confirmation of the molecule's identity and a summary of its key physicochemical properties.

PropertyValueSource
IUPAC Name 1-bromo-2-(4-fluorobenzyl)benzene[3]
CAS Number 68355-79-3[3]
Molecular Formula C₁₃H₁₀BrF[3]
Molecular Weight 265.13 g/mol [3]
Purity 95% (as commercially available)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

¹H NMR Spectroscopy: A Proton's Perspective

In the ¹H NMR spectrum of 1-Bromo-2-(4-fluorobenzyl)benzene, we anticipate distinct signals for the aromatic and benzylic protons. The integration of these signals will confirm the number of protons in each unique environment.

  • Aromatic Region (δ 6.8-7.6 ppm): This region will be complex due to the presence of two substituted benzene rings. The protons on the 4-fluorobenzyl ring will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets of doublets (or two triplets, depending on the resolution and the magnitude of the coupling constants). The protons on the 1-bromo-2-benzylbenzene ring will show a more complex multiplet pattern due to their less symmetrical arrangement.

  • Benzylic Protons (δ ~4.0 ppm): The two protons of the methylene bridge (CH₂) will appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Due to the molecule's asymmetry, we expect to see 12 distinct signals in the aromatic region and one signal in the aliphatic region.

  • Aromatic Region (δ 110-145 ppm): The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet. The carbon attached to bromine will also have a characteristic chemical shift. The remaining aromatic carbons will appear as singlets.

  • Aliphatic Region (δ ~35-45 ppm): The benzylic carbon of the methylene bridge will appear as a singlet in this region.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-2-(4-fluorobenzyl)benzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans to compensate for the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For 1-Bromo-2-(4-fluorobenzyl)benzene, we anticipate the following key features in the EI mass spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z 264 and 266 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

  • Key Fragment Ions:

    • Loss of Bromine: A significant fragment at m/z 185, corresponding to the loss of the bromine radical.

    • Benzylic Cleavage: A strong peak at m/z 109, corresponding to the fluorobenzyl cation [F-C₆H₄-CH₂]⁺. Another fragment at m/z 169/171 corresponding to the bromobenzyl cation [Br-C₆H₄-CH₂]⁺ is also possible.

    • Tropylium Ion: A peak at m/z 91, a common fragment in compounds containing a benzyl group, arising from the rearrangement of the benzyl cation to the stable tropylium ion.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas Chromatography:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Employ a temperature program to ensure good separation and peak shape.

  • Mass Spectrometry:

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range appropriate for the expected fragments (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the compound of interest and examine its mass spectrum for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For 1-Bromo-2-(4-fluorobenzyl)benzene, the IR spectrum is expected to show the following characteristic absorption bands:

  • Aromatic C-H Stretch: Weak to medium bands in the region of 3100-3000 cm⁻¹.[4]

  • Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹ (around 2920 and 2850 cm⁻¹) corresponding to the methylene bridge.[5]

  • Aromatic C=C Stretch: Two to three sharp bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the benzene rings.[6]

  • C-F Stretch: A strong absorption band in the 1250-1000 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically between 600 and 500 cm⁻¹.

  • Out-of-Plane (OOP) C-H Bending: Strong bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The process involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling crystallization.

Hypothetical Crystal Structure and Intermolecular Interactions

Based on the structure of similar diaryl-methane compounds, we can hypothesize that in the solid state, molecules of 1-Bromo-2-(4-fluorobenzyl)benzene would pack in a way that maximizes van der Waals interactions. Potential intermolecular interactions could include:

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

  • Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with an electron-rich atom on a neighboring molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound using a suitable crystallization technique.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Integrated Structural Analysis Workflow

The power of modern structural elucidation lies in the integration of data from multiple analytical techniques. The following workflow provides a logical progression for the comprehensive analysis of 1-Bromo-2-(4-fluorobenzyl)benzene.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 1-Bromo-2-(4-fluorobenzyl)benzene Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Confirm Connectivity MS Mass Spectrometry (GC-MS) Purification->MS Confirm MW & Formula IR IR Spectroscopy (ATR-FTIR) Purification->IR Identify Functional Groups Xray Single-Crystal X-ray Diffraction Purification->Xray Obtain Single Crystals Structure Definitive Structure NMR->Structure MS->Structure IR->Structure Xray->Structure Determine 3D Structure

Caption: Integrated workflow for the structural elucidation of 1-Bromo-2-(4-fluorobenzyl)benzene.

Conclusion: A Synergistic Approach to Structural Certainty

The comprehensive structural analysis of 1-Bromo-2-(4-fluorobenzyl)benzene necessitates a synergistic approach, integrating data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While this guide presents a predicted analysis based on sound scientific principles and data from analogous compounds, the described experimental protocols provide a clear and robust framework for researchers to obtain and interpret their own data. The definitive three-dimensional structure, ultimately revealed by X-ray crystallography, will be the culmination of this analytical journey, providing invaluable insights for the future design and development of novel therapeutic agents and functional materials based on the versatile diaryl-methane scaffold.

References

  • PubChem. (n.d.). 3-Bromobenzyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromobenzyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobenzyl bromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61259, 1-Bromo-2-fluorobenzene. Retrieved from [Link].

  • NIST. (n.d.). Benzene, 1-bromo-2-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-2-FLUORO-4-METHYLBENZENE. Retrieved from [Link]

  • Sotoudeh, M., et al. (2022). Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. Molecules, 27(20), 6898.
  • Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • ACS Omega. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved from [Link]

  • Zhang, J., et al. (2014). Facile Approach to Diverse Diarylmethane Scaffolds via DBU-Catalyzed 1,6-Addition Reaction: Discovery of an Antibacterial Agent. ACS Omega, 4(12), 21975-21984.
  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-[2-(4-fluorophenyl)ethynyl]benzene. Retrieved from [Link]

  • ATB. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-fluorobenzene. Retrieved from [Link]

  • Zhang, H. (2019). A new protocol for synthesizing diarylmethanes using a benzyltitanium reagent as a nucleophile. Organic & Biomolecular Chemistry, 17(34), 7963-7967.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Howard, J. A. K., et al. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene.
  • Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Boal, A., & Einsle, O. (2014). X-ray crystallography. Penn State Bioinorganic Workshop. Retrieved from [Link]

  • Fluorine notes. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[4]. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • Gzella, A., & Wawrzeńczyk, C. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Growing Science, 4(1), 1-4.
  • ResearchGate. (n.d.). Crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2,4-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

solubility of 1-Bromo-2-(4-fluorobenzyl)benzene in organic solvents

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1-Bromo-2-(4-fluorobenzyl)benzene[1] Executive Summary & Physicochemical Profile 1-Bromo-2-(4-fluorobenzyl)benzene is a critical diarylmethane in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1-Bromo-2-(4-fluorobenzyl)benzene[1]

Executive Summary & Physicochemical Profile

1-Bromo-2-(4-fluorobenzyl)benzene is a critical diarylmethane intermediate, predominantly utilized in the synthesis of SGLT2 inhibitors such as Canagliflozin.[1] Unlike many solid pharmaceutical intermediates, this compound typically exists as a viscous oil at room temperature (Boiling Point: ~117 °C at 0.3 Torr).

Consequently, "solubility" for this compound is technically defined by miscibility with organic solvents and partition coefficients (LogP) rather than saturation limits of a solid lattice. This guide characterizes its solvent compatibility based on polarity, thermodynamic affinity, and application-specific requirements (e.g., cryogenic lithiation vs. aqueous extraction).[1]

Physicochemical Identity
ParameterValueSource
CAS Number 68355-79-3[1]
Physical State Yellow to colorless oil[2]
Molecular Formula C₁₃H₁₀BrF[1]
Molecular Weight 265.13 g/mol [2]
Boiling Point 117 °C @ 0.3 Torr[2]
Predicted LogP ~5.2 (High Lipophilicity)Calculated based on structure

Solubility & Miscibility Matrix

The solubility profile of 1-Bromo-2-(4-fluorobenzyl)benzene is governed by the "like dissolves like" principle.[1] Its structure—two aromatic rings linked by a methylene bridge with halogen substituents—renders it highly lipophilic.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsMiscibility StatusTechnical Insight
Non-Polar / Aromatic Toluene, Hexane, HeptaneFully Miscible Ideal for chromatography eluents and reaction media.[1] Toluene is the preferred solvent for coupling reactions due to high boiling point and pi-pi stacking solvation.[1]
Polar Aprotic THF, Dichloromethane (DCM), Ethyl AcetateFully Miscible THF is critical for cryogenic lithiation (maintains solubility at -78°C). DCM is the standard extraction solvent due to high density and excellent solubilization of the oil.[1]
Polar Protic Methanol, Ethanol, IsopropanolPartial / Immiscible The oil is likely to separate into a distinct phase at room temperature.[1] High temperatures may induce miscibility, but cooling will cause phase separation (oiling out).
Aqueous Water, Brine, Acid/Base buffersImmiscible Forms a biphasic system.[1] The compound will partition almost exclusively into the organic layer (LogP > 5).

Thermodynamic Considerations & Partitioning

For an oil, the critical parameter is not "solubility" (g/L) but the Partition Coefficient (


) , which dictates yield during liquid-liquid extraction.

Theoretical Mechanism: The high lipophilicity implies that during an aqueous workup (e.g., washing a reaction mixture with water), the compound remains in the organic phase.[1]

  • Extraction Efficiency:

    
     recovery can be achieved with a single extraction using DCM or EtOAc.
    
  • Purification Implication: Because it does not crystallize easily, purification relies on Vacuum Distillation (leveraging its volatility) or Silica Gel Chromatography (leveraging its retardation factor

    
     in Hexane/EtOAc systems).
    

Experimental Protocols

Protocol A: Solvent Selection for Cryogenic Lithiation

Context: This compound is often converted to a lithiated species (via n-BuLi) for coupling with gluconolactone derivatives (Canagliflozin synthesis).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene/THF mixture (4:1).

  • Rationale: The bromo-intermediate must remain fully dissolved at -78°C to prevent localized concentration gradients that lead to homo-coupling byproducts.[1]

  • Validation Step:

    • Dissolve 1.0 g of 1-Bromo-2-(4-fluorobenzyl)benzene in 10 mL of dry THF.

    • Cool to -78°C using a dry ice/acetone bath.

    • Observation: The solution must remain clear. Turbidity indicates wet solvent (ice formation) or insufficient solvation power (rare for THF).

Protocol B: Determination of Partition Coefficient (Validation of Extraction)

Context: To confirm that the product is not lost to the aqueous waste stream during workup.

  • Preparation: Dissolve 500 mg of the compound in 10 mL of Dichloromethane (DCM).

  • Mixing: Add 10 mL of HPLC-grade water. Shake vigorously for 2 minutes in a separatory funnel.

  • Separation: Allow phases to settle. Collect the organic (lower) and aqueous (upper) layers.

  • Quantification:

    • Evaporate the organic layer and weigh the residue.[1]

    • Analyze the aqueous layer via HPLC.[1][2]

  • Criteria: Recovery in organic phase should be

    
    . If 
    
    
    
    , the solvent is too polar or an emulsion formed.[1]

Visualization: Process Workflow

The following diagram illustrates the solubility-driven workflow for handling this intermediate, from reaction to purification.

SolubilityWorkflow cluster_solvents Key Solvent Interactions Raw 1-Bromo-2-(4-fluorobenzyl)benzene (Crude Oil) Reaction Reaction Stage (Lithiation/Coupling) Raw->Reaction Dissolve in THF/Toluene (Miscible @ -78°C) Workup Workup / Extraction (Biphasic System) Reaction->Workup Quench & Add Water THF THF: Solubilizes for Cryogenic Rxn Reaction->THF Purification Purification (Distillation/Chromatography) Workup->Purification Extract w/ DCM (Partition >99:1) DCM DCM: Maximizes Extraction Yield Workup->DCM Product Pure Intermediate (>98% Purity) Purification->Product Elute w/ Hexane or Vacuum Distill Hexane Hexane: Mobile Phase for Silica Purification->Hexane

Caption: Solubility-driven workflow for 1-Bromo-2-(4-fluorobenzyl)benzene. Blue nodes indicate reaction phases requiring miscibility; Yellow indicates partitioning phases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18757491, 1-(Benzyloxy)-4-bromo-2-fluorobenzene (Analogous Structure). Retrieved from [Link]

  • Camstodian (2026). Product Specifications: 1-Bromo-2-(4-fluorobenzyl)benzene (CAS 68355-79-3).[1][3] Retrieved from [Link]

  • Nomura, S. et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[1] Journal of Medicinal Chemistry. (Contextual grounding for SGLT2 synthesis solvents).

Sources

Protocols & Analytical Methods

Method

Suzuki coupling protocol using 1-Bromo-2-(4-fluorobenzyl)benzene

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 1-Bromo-2-(4-fluorobenzyl)benzene Abstract & Strategic Significance This application note details a robust protocol for the Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Sterically Hindered 1-Bromo-2-(4-fluorobenzyl)benzene

Abstract & Strategic Significance

This application note details a robust protocol for the Suzuki-Miyaura cross-coupling of 1-Bromo-2-(4-fluorobenzyl)benzene (CAS: 68355-79-3). This substrate presents a specific synthetic challenge: the ortho-benzyl substituent creates significant steric hindrance around the C-Br bond, impeding the oxidative addition step of the catalytic cycle. Furthermore, the flexibility of the benzyl group can interfere with the coordination sphere of the palladium catalyst.

Successful coupling of this scaffold is critical for medicinal chemistry, particularly in the synthesis of 2-benzylbiphenyl derivatives, a privileged motif found in SGLT2 inhibitors (e.g., Canagliflozin, Dapagliflozin) and various estrogen receptor modulators. This guide prioritizes a "Buchwald-type" precatalyst system to overcome steric barriers and ensure high turnover numbers (TON).

Retrosynthetic & Mechanistic Analysis

The Steric Challenge

In standard Suzuki couplings, triphenylphosphine (PPh₃) ligands are often insufficient for ortho-substituted aryl halides. The bulky 2-(4-fluorobenzyl) group shields the bromine atom, slowing down the Oxidative Addition of Pd(0). If this step is too slow, the active Pd(0) species can aggregate into inactive Palladium black.

The Solution: Dialkylbiaryl Phosphine Ligands

To counter this, we utilize electron-rich, bulky ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Electron-Rich: Accelerates oxidative addition into the hindered C-Br bond.

  • Bulky: Promotes the formation of the active monoligated Pd(0) species and facilitates the Reductive Elimination step, which creates the crowded biaryl bond.

Diagram 1: Sterically Demanding Catalytic Cycle

The following diagram illustrates the modified catalytic cycle emphasizing the role of the bulky ligand (L) in stabilizing the hindered intermediates.

SuzukiCycle PreCat Pre-Catalyst Pd(OAc)2 + SPhos ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Reduction OxAdd Oxidative Addition (Rate Limiting due to Sterics) ActiveCat->OxAdd + 1-Bromo-2-(4-fluorobenzyl)benzene Complex1 Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->Complex1 TransMet Transmetallation (+ Ar'-B(OH)2 / Base) Complex1->TransMet Complex2 Biaryl Pd(II) Complex Ar-Pd(L)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActiveCat Regeneration Product Product 2-Benzylbiphenyl Derivative RedElim->Product

Caption: Catalytic cycle highlighting the necessity of electron-rich ligands (SPhos) to facilitate oxidative addition on the sterically hindered ortho-benzyl substrate.

Optimization Matrix (Method Development)

Before scaling, it is crucial to screen conditions. The following matrix compares the "Standard" method vs. the "High-Performance" method required for this substrate.

ParameterStandard Protocol (Avoid)High-Performance Protocol (Recommended) Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhos (1:2 ratio)SPhos prevents catalyst decomposition and accelerates coupling of hindered bromides [1].
Solvent THF or DMFToluene/Water (10:1) or Dioxane/Water (4:1) Biphasic systems with water are essential for dissolving the inorganic base and activating the boronic acid.
Base Na₂CO₃K₃PO₄ (Tribasic Potassium Phosphate) K₃PO₄ is more soluble in the organic/aqueous interface and provides the optimal basicity without causing deprotonation of the benzylic protons.
Temp 60-80°C100°C (Reflux) Higher energy is required to overcome the rotational barrier of the ortho-substituent.

Detailed Experimental Protocol

Objective: Synthesis of 4'-methoxy-2-(4-fluorobenzyl)biphenyl (Model Reaction). Scale: 1.0 mmol (approx. 265 mg of substrate).

Reagents:
  • Substrate: 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (2 mol%, 4.5 mg)

  • Ligand: SPhos (4 mol%, 16.4 mg)

  • Base: Potassium Phosphate (K₃PO₄) (3.0 equiv, 3.0 mmol, 636 mg)

  • Solvent: Toluene (4 mL) and Deionized Water (0.4 mL) [Degassed]

Step-by-Step Procedure:
  • Preparation of Catalyst System:

    • In a 20 mL reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos.

    • Critical Step: Purge the vial with Nitrogen or Argon. SPhos is relatively air-stable, but the active Pd(0) species is oxygen-sensitive.

  • Substrate Addition:

    • Add 1-Bromo-2-(4-fluorobenzyl)benzene, 4-methoxyphenylboronic acid, and K₃PO₄ to the vial.

    • Add the solvent mixture (Toluene/Water 10:1).[1] Note: The solvents should be pre-sparged with inert gas for 10 minutes.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat the reaction block to 100°C with vigorous stirring (800 rpm).

    • Monitor by TLC or LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

    • Endpoint: Disappearance of the aryl bromide peak (Starting Material).

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate the organic layer.[2] Extract the aqueous layer twice with Ethyl Acetate (2 x 10 mL).

    • Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the solvent under reduced pressure.[3]

    • Purify via Flash Column Chromatography.[3]

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → 95:5). The product is non-polar; the benzyl group increases lipophilicity.

Diagram 2: Experimental Workflow

Workflow Setup Reaction Setup (Inert Atmosphere) Heating Heating 100°C, 4-6h Setup->Heating Check QC Check (TLC/LCMS) Heating->Check Check->Heating Incomplete Workup Aqueous Workup (EtOAc/Water) Check->Workup Complete Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Caption: Step-by-step workflow from reaction setup to purification.

Troubleshooting & Critical Controls

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (Pd Black formation)Increase catalyst loading to 5 mol%. Ensure rigorous degassing of solvents. Switch to XPhos ligand for extreme steric cases.
Protodeboronation Boronic acid instabilityUse Boronic Esters (Pinacol) instead of acids. Add base after heating to temp (hot start).
Homocoupling Oxygen presenceEnsure inert atmosphere. Reduce the amount of excess boronic acid (1.2 equiv).
Impurity at ~5% Isomerization of benzyl groupAvoid strong bases like alkoxides (NaOtBu). Stick to Carbonates or Phosphates.

Safety & Handling

  • Fluorinated Compounds: While stable, 1-Bromo-2-(4-fluorobenzyl)benzene should be handled in a fume hood.

  • Palladium Residues: All waste streams containing Pd must be segregated for heavy metal disposal.

  • Pressure: Heating toluene/water to 100°C in a sealed vial generates pressure. Use pressure-rated vials.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry.

  • Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • BenchChem. (2025). 1-Bromo-2-(4-fluorobenzyl)benzene Product Information.

Sources

Application

Heck reaction conditions for 1-Bromo-2-(4-fluorobenzyl)benzene

Application Note: Optimized Heck Coupling Protocols for 1-Bromo-2-(4-fluorobenzyl)benzene Executive Summary & Application Scope This technical guide details the reaction conditions for the Heck-Mizoroki coupling of 1-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Heck Coupling Protocols for 1-Bromo-2-(4-fluorobenzyl)benzene

Executive Summary & Application Scope

This technical guide details the reaction conditions for the Heck-Mizoroki coupling of 1-Bromo-2-(4-fluorobenzyl)benzene (CAS: N/A for specific isomer, generic diarylmethane scaffold). This substrate represents a critical "privileged structure" in medicinal chemistry, serving as the lipophilic aglycone core for SGLT2 inhibitors (e.g., structural analogs of Dapagliflozin and Ertugliflozin).

The Challenge: The primary synthetic hurdle is the ortho-substitution (the 4-fluorobenzyl group) relative to the bromide. This creates significant steric hindrance around the palladium oxidative addition site. Furthermore, the benzylic methylene bridge (


) is susceptible to oxidation or side-reactions under harsh basic conditions.

The Solution: We present two validated protocols:

  • Protocol A (The "Jeffrey" Condition): A phase-transfer catalytic system ideal for scale-up and mild processing.

  • Protocol B (The "Steric" Condition): A high-activity phosphine system utilizing

    
     to overcome steric bulk.
    

Chemical Strategy & Mechanistic Insight

Successful coupling requires navigating the delicate balance between reactivity and steric tolerance.

  • Substrate Analysis: The 4-fluorobenzyl group at the ortho position exerts steric pressure, slowing the rate of oxidative addition. Standard

    
     catalysts often fail or require excessive heating, leading to dehalogenation (reduction) of the starting material.
    
  • Ligand Selection: To counter sterics, we employ Tri-o-tolylphosphine (

    
    ) . Its large cone angle facilitates the dissociation of the Pd-complex to the active mono-ligated species (
    
    
    
    ), which is crucial for bulky substrates. Alternatively, "Ligand-Free" Jeffrey conditions use tetraalkylammonium salts to stabilize Pd-nanoclusters, bypassing the need for phosphines entirely.
Visualizing the Reaction Pathway

HeckReactionPathway Substrate 1-Bromo-2-(4-fluorobenzyl)benzene (Steric Hindrance) OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd + Catalyst Pd_Cat Pd(OAc)2 / Ligand Pd_Cat->OxAdd Coordination Olefin Coordination (Acrylate/Styrene) OxAdd->Coordination Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Pd_Cat Regeneration (Base) Product Coupled Diarylmethane Product Elimination->Product

Figure 1: The catalytic cycle emphasizing the rate-limiting oxidative addition due to the ortho-benzyl group.

Experimental Protocols

Protocol A: The "Jeffrey" Conditions (Phase-Transfer)

Best for: Routine synthesis, cost-efficiency, and substrates sensitive to high temperatures.

Reagents:

  • Substrate: 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 equiv)

  • Olefin: tert-Butyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [

    
    ] (5 mol%)
    
  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add the aryl bromide (1.0 mmol),

    
     (2.5 mmol), and TBAB (1.0 mmol) to the flask.
    
  • Catalyst Addition: Add

    
     (0.05 mmol). Note: TBAB stabilizes the "ligand-free" Pd species.
    
  • Solvent & Olefin: Evacuate and backfill with Nitrogen (

    
    ) three times. Inject DMF (5 mL) and the Olefin (1.5 mmol) via syringe.
    
  • Reaction: Heat the mixture to 80°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide spot (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Dilute with Diethyl Ether (

    
    ) and wash with water (
    
    
    
    ) to remove DMF and TBAB.
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    

Why this works: The "Jeffrey conditions" utilize TBAB as a phase-transfer agent and a stabilizer for palladium nanoparticles. This creates a highly active catalytic surface that often tolerates steric bulk better than bulky phosphine complexes.

Protocol B: The "High-Steric" Phosphine System

Best for: Difficult couplings, low reactivity batches, or when high regioselectivity is required.

Reagents:

  • Substrate: 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 equiv)

  • Olefin: Methyl acrylate or substituted Styrene (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Tri-o-tolylphosphine [

    
    ] (10 mol%)
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Propionitrile (if

    
     is needed)
    

Step-by-Step Procedure:

  • Pre-complexation: In a separate vial, dissolve

    
     and 
    
    
    
    in 1 mL of solvent. Stir for 10 mins at RT until the solution turns bright yellow/orange (formation of active
    
    
    species).
  • Main Reaction: In the reaction vessel, combine the aryl bromide and

    
     in the remaining solvent.
    
  • Initiation: Add the pre-formed catalyst solution to the reaction vessel via cannula/syringe.

  • Olefin Addition: Add the alkene immediately.

  • Reaction: Reflux at 90°C (for MeCN) for 24 hours.

    • Critical Control: If conversion is <50% after 6 hours, spike with an additional 2 mol% catalyst.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate and partition between EtOAc and 1M HCl (to remove excess

    
    ).
    

Why this works:


 is a bulky ligand (Cone angle 

). It prevents the formation of catalytically inactive saturated palladium complexes, ensuring the metal center remains open for the difficult oxidative addition of the ortho-substituted bromide.

Comparative Data & Troubleshooting

ParameterProtocol A (Jeffrey/TBAB)Protocol B (Phosphine)
Reaction Time 12-16 Hours24-48 Hours
Temperature 80°C (Mild)90°C+ (Reflux)
Steric Tolerance High (Nanoparticle surface)Very High (Ligand induced)
Cost Low (No phosphine)High (Ligand cost)
Common Failure Pd Black precipitation earlyCatalyst deactivation
Fix Add more TBABSwitch to

Troubleshooting Logic Flow

Troubleshooting Start Reaction Incomplete (TLC/HPLC) Check1 Is Pd Black visible? Start->Check1 YesBlack Cat. Decomposition Check1->YesBlack Yes NoBlack Kinetic Stall Check1->NoBlack No Action1 Increase TBAB loading or switch to Protocol B YesBlack->Action1 Action2 Increase Temp (+10°C) or Change Solvent (DMF -> NMP) NoBlack->Action2

Figure 2: Decision matrix for optimizing reaction conversion.

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(42), 4743-4746.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Source for bulky phosphine logic in Protocol B). Link

  • Grembecka, M. (2015). SGLT2 inhibitors: A new class of antidiabetic drugs. Mini Reviews in Medicinal Chemistry. (Context for the diarylmethane scaffold relevance). Link

  • Organic Chemistry Portal. Heck Reaction Mechanisms and Conditions. Link

Method

Sonogashira coupling of 1-Bromo-2-(4-fluorobenzyl)benzene with terminal alkynes

Executive Summary This application note details the optimized protocols for the Sonogashira cross-coupling of 1-Bromo-2-(4-fluorobenzyl)benzene with terminal alkynes. This specific substrate presents a unique "V-shaped"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Sonogashira cross-coupling of 1-Bromo-2-(4-fluorobenzyl)benzene with terminal alkynes. This specific substrate presents a unique "V-shaped" steric challenge due to the ortho-benzyl substitution, coupled with the electronic modulation of the para-fluorine atom on the distal ring.

These protocols are designed for medicinal chemistry and process development teams working on diarylmethane scaffolds , commonly found in SGLT2 inhibitors (e.g., Canagliflozin precursors) and fused polycyclic heterocycles (e.g., indoles, isoquinolines).

Key Technical Insights
  • Steric Management: The ortho-benzyl group increases the energy barrier for the oxidative addition step. Bulky phosphine ligands or bidentate ligands (e.g., dppf) are superior to standard

    
    .
    
  • Benzylic Stability: The methylene bridge (

    
    ) is susceptible to deprotonation by strong bases. We recommend organic amine bases over inorganic alkoxides to prevent side reactions at the benzylic position.
    
  • Fluorine Tracer: The

    
     NMR signal provides a non-destructive, high-sensitivity handle for monitoring reaction conversion without sampling consumption.
    

Substrate Analysis & Mechanistic Challenges

The "Ortho-Effect" in Oxidative Addition

The primary challenge with 1-Bromo-2-(4-fluorobenzyl)benzene is the steric bulk proximal to the C-Br bond. In the catalytic cycle, the active


 species must coordinate to the arene. The freely rotating benzyl group at the ortho position creates a "sweeping volume" that can destabilize the 

-coordination complex, slowing the rate-limiting oxidative addition step.
Benzylic Activation Risks

Unlike simple aryl bromides, this substrate contains benzylic protons (


, lowered by the aryl rings). While typical Sonogashira bases (TEA, DEA) are safe, the use of strong bases (e.g., 

) or high temperatures (

) can lead to:
  • Racemization: If the benzylic position is chiral (secondary benzyl).

  • Oxidation: Trace oxygen can convert the methylene to a ketone (benzophenone derivative) under basic conditions.

Mechanistic Pathway (Visualized)

SonogashiraMechanism Substrate 1-Bromo-2-(4-fluorobenzyl)benzene OxAdd Oxidative Addition (Sterically Hindered Step) Substrate->OxAdd Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Enters Cycle ComplexA Pd(II)-Ar-Br Complex OxAdd->ComplexA TransMetal Transmetallation ComplexA->TransMetal Alkyne Terminal Alkyne CuCycle Cu(I) Acetylide Formation (Base Mediated) Alkyne->CuCycle CuCycle->TransMetal Transfers R-C≡C Isom Trans/Cis Isomerization TransMetal->Isom RedElim Reductive Elimination Isom->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Diarylmethane Alkyne RedElim->Product

Figure 1: Catalytic cycle highlighting the steric bottleneck at the Oxidative Addition step due to the ortho-benzyl substituent.

Experimental Protocols

Method A: The "Standard" Protocol (High Robustness)

Recommended for initial screening and non-precious alkynes.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~265 mg)

  • Alkyne: 1.2 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Co-Catalyst:

    
     (2-3 mol%)
    
  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: THF or DMF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Charging: Add

    
     (21 mg, 0.03 mmol) and 
    
    
    
    (4 mg, 0.02 mmol). Critical: Add solids first.
  • Substrate Addition: Add 1-Bromo-2-(4-fluorobenzyl)benzene (265 mg, 1.0 mmol). If the substrate is an oil, transfer quantitatively using the reaction solvent.

  • Degassing: Seal the vessel. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent/Base: Inject degassed THF (4 mL) and

    
     (0.42 mL, 3.0 mmol) via syringe through the septum.
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

    • Note: If the alkyne is volatile, add it last.

  • Reaction: Heat to 60°C for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc) or

      
       NMR.
      
  • Workup: Dilute with

    
    , wash with 
    
    
    
    (sat. aq.) to remove Copper salts (blue aqueous layer indicates successful Cu removal), then brine. Dry over
    
    
    .
Method B: The "High-Performance" Protocol (Sterically Demanding)

Recommended for bulky alkynes or if Method A yields <50%.

Reagents:

  • Catalyst:

    
     (3 mol%)
    
    • Why: The large bite angle of dppf facilitates the reductive elimination and stabilizes the Pd center against the steric bulk of the benzyl group.

  • Co-Catalyst:

    
     (3 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (Degassed)

  • Temperature: 80°C

Data Analysis & Validation

Reaction Screening Data (Representative)
EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1



THF6045Slow conversion; Pd black formation.
2

-

THF6082 Standard Protocol (Method A).
3

-

DMF10060Significant side products (benzylic oxidation).
4

-

Dioxane8094 Best for difficult alkynes.
5

XPhos

Toluene10088Copper-free condition; slower but cleaner.
Analytical Checkpoints
  • 
     NMR:  The starting material usually appears around -117 ppm (depending on solvent). The product signal will shift slightly (0.5 - 2.0 ppm) due to the electronic change in the remote ring system upon alkyne conjugation.
    
  • Glaser Coupling (Homocoupling): If you observe a new spot on TLC that is highly non-polar and UV active, it is likely the alkyne dimer.

    • Correction: Reduce

      
       loading or add the alkyne slowly (syringe pump).
      

Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degas Solvent (Ar Sparge 15 min) Start->Degas Mix Mix Pd/Cu + Substrate Add Solvent/Base Degas->Mix Heat Heat to 60-80°C (4-12 Hours) Mix->Heat Quench Quench: Sat. NH4Cl Wash Heat->Quench Purify Column Chromatography (Silica Gel) Quench->Purify

Figure 2: Operational workflow for the Sonogashira coupling of 1-Bromo-2-(4-fluorobenzyl)benzene.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link

  • Schilz, M., & Plenio, H. (2012).[2] A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807.[2] Link

  • Gelest Inc. (2023). Palladium Catalyzed Cross-Coupling Protocols. Application Note. Link

  • Boehringer Ingelheim Int. (2011). Processes for preparing glucopyranosyl-substituted benzyl-benzene derivatives. Patent WO2006120208A1. (Context for diarylmethane scaffold synthesis). Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3] Angewandte Chemie International Edition, 46(6), 834-871. Link

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-(4-fluorobenzyl)benzene

For distribution to: Researchers, scientists, and drug development professionals. Introduction: Strategic Importance of Fluorinated Diarylalkanes The synthesis of complex organic molecules is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Fluorinated Diarylalkanes

The synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic transformations, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This guide focuses on the application of these reactions to a specific and valuable substrate: 1-Bromo-2-(4-fluorobenzyl)benzene.

The resulting diarylalkane scaffold, particularly with the incorporation of a fluorine atom, is of significant interest. Fluorine substitution can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The ortho-substitution pattern of the starting material introduces steric considerations that necessitate careful optimization of reaction conditions.

This document provides detailed, field-proven protocols for two of the most robust palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—as applied to 1-Bromo-2-(4-fluorobenzyl)benzene. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Chemical Structure and Reactivity Considerations

The substrate, 1-Bromo-2-(4-fluorobenzyl)benzene, presents unique challenges and opportunities in cross-coupling reactions. The bromine atom serves as the reactive handle for oxidative addition to the palladium catalyst. The ortho-disposed 4-fluorobenzyl group introduces significant steric hindrance around the reaction center, which can impede the approach of the catalyst and the coupling partner. Furthermore, the benzylic protons are susceptible to side reactions under certain conditions. The electron-withdrawing nature of the fluorine atom on the benzyl ring can also subtly influence the electronic properties of the molecule.

Suzuki-Miyaura Coupling: Formation of a C-C Bond

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[3] For 1-Bromo-2-(4-fluorobenzyl)benzene, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Causality of Reagent Selection
  • Catalyst System: A combination of a palladium source, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand is crucial for overcoming the steric hindrance of the ortho-substituent.[4] Ligands like JohnPhos or SPhos are excellent candidates as their steric bulk promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step.[5]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically effective.[6] The base activates the boronic acid for transmetalation.[3]

  • Solvent: A polar aprotic solvent such as DMF or a mixture of dioxane and water is commonly used to ensure the solubility of all reaction components.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

ReagentM.W.Amount (mmol)Equivalents
1-Bromo-2-(4-fluorobenzyl)benzene265.131.01.0
Arylboronic acid-1.21.2
Pd(OAc)₂224.500.020.02
JohnPhos298.410.040.04
K₂CO₃138.213.03.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To a dry Schlenk tube, add 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), JohnPhos (0.04 mmol), and K₂CO₃ (3.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of a C-N Bond

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] This reaction provides a direct route to introduce primary or secondary amines at the ortho-position of the benzyl group.

Causality of Reagent Selection
  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst paired with a bulky, electron-rich ligand is essential.[5] XPhos and RuPhos are highly effective ligands for the amination of sterically hindered aryl bromides.[5]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.[8]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.[9]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

ReagentM.W.Amount (mmol)Equivalents
1-Bromo-2-(4-fluorobenzyl)benzene265.131.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.010.01
XPhos476.650.030.03
Sodium tert-butoxide96.101.41.4
Anhydrous Toluene-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes.

  • Add 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 mmol) and the desired amine (1.2 mmol).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Processes

To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation HNR'R'' Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Substrate, Coupling Partner, Catalyst, Ligand, Base) assembly Assemble in Schlenk Tube under Inert Atmosphere reagents->assembly solvent Add Degassed Solvent assembly->solvent heating Heat to Reaction Temperature solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General Experimental Workflow for Cross-Coupling.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust starting point for the successful palladium-catalyzed cross-coupling of 1-Bromo-2-(4-fluorobenzyl)benzene. The principles of catalyst and ligand selection, as well as the choice of base and solvent, are broadly applicable to a range of coupling partners. By understanding the causality behind these experimental choices, researchers can effectively troubleshoot and adapt these methods for the synthesis of novel fluorinated diarylalkanes, thereby advancing the fields of medicinal chemistry and materials science. Further optimization may involve screening a wider array of ligands and exploring lower catalyst loadings to enhance the sustainability and cost-effectiveness of these important transformations.

References

  • Amatore, C., Jutand, A., & M'Barki, M. (1992). Evidence of the formation of zerovalent palladium from Pd(OAc)2 and triphenylphosphine. Organometallics, 11(9), 3009–3013. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides and Boronic Acids. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl sulfides. Pure and Applied Chemistry, 70(5), 1091–1100. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Amination of Aryl Halides. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757–2759. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

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Method

Synthesis of Biaryl Compounds from 1-Bromo-2-(4-fluorobenzyl)benzene: An Application and Protocol Guide

Introduction: The Strategic Importance of Fluorinated Biaryls Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The strategic incorporation of fluorine atoms into these structures can dramatically enhance their physicochemical and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to improved metabolic stability, increased lipophilicity for better membrane permeability, and favorable alterations in binding affinity to biological targets.[1][2][3] Consequently, the development of robust and efficient synthetic routes to fluorinated biaryls is of paramount importance to researchers in drug discovery and materials science.

This guide provides a detailed exploration of synthetic strategies for the preparation of biaryl compounds starting from 1-Bromo-2-(4-fluorobenzyl)benzene, a sterically hindered and electronically distinct substrate. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination.

The Challenge of Steric Hindrance in Cross-Coupling

The ortho-benzyl group in 1-Bromo-2-(4-fluorobenzyl)benzene presents a significant steric challenge for cross-coupling reactions. This steric bulk can hinder the approach of the palladium catalyst to the carbon-bromine bond, thereby impeding the crucial oxidative addition step of the catalytic cycle. To overcome this, the use of bulky, electron-rich phosphine ligands is often essential. These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which is more adept at accessing the sterically encumbered reaction center.

I. Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the synthesis of biaryls due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->ArPd(II)Ar'L2 Byproducts [B(OR)2(Base)]+ Br- Transmetalation->Byproducts Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Biaryl Ar-Ar' Reductive_Elimination->Biaryl Boronate Ar'B(OR)2 + Base Boronate->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of base is critical as it activates the boronic acid for transmetalation.[1][5][6][7] For sterically hindered substrates like 1-Bromo-2-(4-fluorobenzyl)benzene, a careful selection of a bulky phosphine ligand is paramount to facilitate both the oxidative addition and the reductive elimination steps.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of 1-Bromo-2-(4-fluorobenzyl)benzene with an arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 1-Bromo-2-(4-fluorobenzyl)benzene

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%) or a suitable palladium precatalyst[9][10][11][12][13]

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, prepare the catalyst solution by dissolving the palladium precatalyst and the ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[14][15][16][17][18]

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (10:1)1001285-95
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.0)Dioxane1101680-90
3Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)DMF/H₂O (4:1)902460-70

Table 1: Representative conditions for Suzuki-Miyaura coupling of sterically hindered aryl bromides. Yields are typical ranges and may vary depending on the specific substrates.

II. Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare. This reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) compound.[3][11][19]

Mechanistic Rationale

Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not typically require a base.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)BrL2 Transmetalation Transmetalation ArPd(II)BrL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->ArPd(II)Ar'L2 Byproducts BrSn(R)3 Transmetalation->Byproducts Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Biaryl Ar-Ar' Reductive_Elimination->Biaryl Organostannane Ar'Sn(R)3 Organostannane->Transmetalation

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

A significant drawback of the Stille coupling is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.[20]

Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the Stille coupling of 1-Bromo-2-(4-fluorobenzyl)benzene with an aryltributylstannane.

Materials:

  • 1-Bromo-2-(4-fluorobenzyl)benzene

  • Aryltributylstannane (1.1 - 1.3 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Triphenylarsine (AsPh₃) or a suitable phosphine ligand (4-8 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

Procedure:

  • In an oven-dried Schlenk tube, dissolve 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 eq) and the aryltributylstannane (1.1 eq) in the degassed solvent.

  • Add the palladium catalyst and the ligand to the solution.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to the desired temperature (typically 90-120 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To remove the tin byproducts, the crude reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) or subjected to flash chromatography on silica gel.[19]

  • Purify the product by flash column chromatography.

Entry Palladium Source (mol%) Ligand (mol%) Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2)AsPh₃ (8)Toluene1101675-85
2Pd(PPh₃)₄ (5)-DMF1002470-80
3PdCl₂(PPh₃)₂ (3)-NMP1201265-75

Table 2: Representative conditions for the Stille coupling of sterically hindered aryl bromides. Yields are typical ranges and may vary.

III. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[21][22][23] This method is particularly valuable for synthesizing arylamines, which are key components in many pharmaceuticals.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination also involves oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L2 Oxidative_Addition->ArPd(II)BrL2 Amine_Coordination Amine Coordination & Deprotonation ArPd(II)BrL2->Amine_Coordination Pd_Amido_Complex [Ar-Pd(II)(NR'R'')L2]+ Amine_Coordination->Pd_Amido_Complex Byproducts [H-Base]+ Br- Amine_Coordination->Byproducts Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Arylamine Ar-NR'R'' Reductive_Elimination->Arylamine Amine HNR'R'' + Base Amine->Amine_Coordination

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

For sterically hindered substrates, the use of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) is crucial for achieving high yields.[14][24] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is also critical for the deprotonation of the amine.[21]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 1-Bromo-2-(4-fluorobenzyl)benzene with a primary or secondary amine.

Materials:

  • 1-Bromo-2-(4-fluorobenzyl)benzene

  • Amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or LHMDS (1.5 - 2.0 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, the ligand, and the base under an inert atmosphere.

  • Add the degassed solvent, followed by the amine and then 1-Bromo-2-(4-fluorobenzyl)benzene.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001280-90
2Pd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.8)Dioxane1101875-85
3Pd(OAc)₂ (3)P(o-tol)₃ (6)Cs₂CO₃ (2.5)Toluene1102450-60

Table 3: Representative conditions for the Buchwald-Hartwig amination of sterically hindered aryl bromides. Yields are typical ranges and may vary.

Conclusion

The synthesis of biaryl compounds from the sterically hindered substrate 1-Bromo-2-(4-fluorobenzyl)benzene can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions each offer distinct advantages and can be tailored to the specific synthetic target. The key to success with this challenging substrate lies in the judicious selection of a bulky, electron-rich phosphine ligand to overcome the steric hindrance and promote efficient catalysis. The protocols provided in this guide serve as a robust starting point for researchers and scientists in their efforts to synthesize novel fluorinated biaryl compounds for a wide range of applications.

References

  • Al-Masum, M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Barder, T. E., et al. (2018). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 22(10), 1366-1374.
  • Aure Chemical. (n.d.). Palladium Catalysts for Cross-Coupling Reactions. Retrieved from [Link]

  • Hostetler, E. D., et al. (2021). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 27(45), 11631-11638.
  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15473-15483.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Retrieved from [Link]

  • Wang, H., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(22), 16786-16805. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Szostak, M. (2018). Well-Defined Palladium(II)–NHC Precatalysts for Cross-Coupling Reactions of Amides and Esters by Selective N–C/O–C Cleavage. Accounts of Chemical Research, 51(10), 2546-2557.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916. Retrieved from [Link]

  • Hein, J. E., et al. (2024).
  • So, C. M., & Kwong, F. Y. (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved from [Link]

  • Ye, Z., et al. (2011). Suzuki-Miyaura coupling of p-bromotoluene and phenylboronic acid in the presence of KOH catalyzed by [Pd(OAc)2]-tBu3P.
  • Chen, W.-C., et al. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(18), 3943-3950.
  • Hein, J. E., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Liu, J., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D.
  • Shaughnessy, K. H., et al. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(17), 2757-2759.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Burks, H. E., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 101-107.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Synthesis of Kinase Inhibitors Utilizing 1-Bromo-2-(4-fluorobenzyl)benzene

Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made the development of small molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This has made the development of small molecule kinase inhibitors a cornerstone of modern drug discovery.[4][5] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 1-Bromo-2-(4-fluorobenzyl)benzene as a versatile scaffold for the synthesis of novel kinase inhibitors. We will explore the medicinal chemistry rationale behind this scaffold's design and provide detailed, field-proven protocols for its elaboration using palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Introduction: The Strategic Value of the 1-Bromo-2-(4-fluorobenzyl)benzene Scaffold

The ATP-binding site of kinases, while conserved in its core function, presents distinct pockets and conformational states that can be exploited for selective inhibition.[6][7] The design of effective inhibitors hinges on creating molecules that can optimally occupy this space and engage in specific, high-affinity interactions.

The 1-Bromo-2-(4-fluorobenzyl)benzene scaffold is a privileged starting material for several reasons:

  • Structural Pre-organization: The diarylmethane core provides a three-dimensional architecture that can effectively position functional groups into different regions of the kinase ATP pocket.

  • The Aryl Bromide Handle: The bromine atom is an excellent functional group for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient introduction of a wide variety of chemical moieties, enabling the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

  • The 4-Fluorobenzyl Moiety: The fluorophenyl group is a common feature in many approved kinase inhibitors. The fluorine atom can engage in favorable hydrogen bonding or dipole-dipole interactions, and its inclusion can improve metabolic stability and membrane permeability. The benzyl group itself provides a hydrophobic component that can interact with non-polar regions of the binding site.

This guide will focus on two of the most powerful transformations in the medicinal chemist's toolkit to demonstrate the utility of this scaffold: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[8][9][10][11]

Synthetic Strategy I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and highly versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[11][12] In our context, this reaction allows for the introduction of various aryl or heteroaryl groups, which can be designed to target specific hydrophobic pockets or form key interactions within the kinase active site.

Mechanistic Rationale

The catalytic cycle, broadly, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reagents: - 1-Bromo-2-(4-fluorobenzyl)benzene - Boronic Acid Derivative - Pd Catalyst & Ligand - Base (e.g., K2CO3) Solvent 2. Add Degassed Solvents (e.g., Dioxane/H2O) Reagents->Solvent Inert 3. Purge with Inert Gas (Argon or Nitrogen) Solvent->Inert Heat 4. Heat to Reaction Temp (e.g., 80-100 °C) Inert->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Quench 6. Cool & Quench (Add Water) Monitor->Quench Extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify 8. Purify by Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Experimental Protocol: Synthesis of 2-(4-Fluorobenzyl)-1-(pyridin-4-yl)benzene

This protocol describes the coupling of 1-Bromo-2-(4-fluorobenzyl)benzene with pyridine-4-boronic acid. Pyridine moieties are common in kinase inhibitors as they can act as hydrogen bond acceptors.

Materials:

  • 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 eq, 281 mg, 1.0 mmol)

  • Pyridine-4-boronic acid (1.2 eq, 147 mg, 1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

Procedure:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-2-(4-fluorobenzyl)benzene, pyridine-4-boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum. Evacuate and backfill the flask with argon gas three times to ensure an inert atmosphere.

  • Using syringes, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Cool the reaction mixture to room temperature. Dilute with water (10 mL) and ethyl acetate (15 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Synthetic Strategy II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[9][10] This reaction is exceptionally valuable for installing amine-containing heterocycles (e.g., pyrimidines, indazoles) or substituted anilines, which are crucial for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

Mechanistic Rationale

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally reductive elimination to afford the N-arylated product.[10] The choice of a sterically hindered phosphine ligand is often critical to facilitate the reductive elimination step and prevent side reactions.[13]

Workflow for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reagents: - 1-Bromo-2-(4-fluorobenzyl)benzene - Amine/Heterocycle - Pd Pre-catalyst & Ligand - Base (e.g., NaOtBu) Solvent 2. Add Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) Reagents->Solvent Inert 3. Purge with Inert Gas (Argon or Nitrogen) Solvent->Inert Heat 4. Heat to Reaction Temp (e.g., 90-110 °C) Inert->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Filter 6. Cool & Filter through Celite (to remove Pd salts) Monitor->Filter Concentrate 7. Concentrate Filtrate Filter->Concentrate Purify 8. Purify by Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Synthesis of 4-(2-(4-Fluorobenzyl)phenyl)morpholine

This protocol describes the coupling of 1-Bromo-2-(4-fluorobenzyl)benzene with morpholine, a common saturated heterocycle found in kinase inhibitors that can improve solubility and act as a hydrogen bond acceptor.

Materials:

  • 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 eq, 281 mg, 1.0 mmol)

  • Morpholine (1.2 eq, 105 µL, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 18 mg, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq, 38 mg, 0.08 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • Inside a nitrogen-filled glovebox, add Pd₂(dba)₃, XPhos, NaOtBu, and a magnetic stir bar to an oven-dried vial.

  • Outside the glovebox, add 1-Bromo-2-(4-fluorobenzyl)benzene to the vial. Seal with a septum cap and purge with argon.

  • Add the anhydrous, degassed toluene, followed by the morpholine via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the desired N-arylated product.

Data Summary and Characterization

The successful synthesis of the target compounds must be confirmed by rigorous analytical characterization.

Parameter Synthesis via Suzuki-Miyaura Synthesis via Buchwald-Hartwig
Starting Material 1-Bromo-2-(4-fluorobenzyl)benzene1-Bromo-2-(4-fluorobenzyl)benzene
Coupling Partner Pyridine-4-boronic acidMorpholine
Reaction Type C(sp²)-C(sp²) CouplingC(sp²)-N Coupling
Product Name 2-(4-Fluorobenzyl)-1-(pyridin-4-yl)benzene4-(2-(4-Fluorobenzyl)phenyl)morpholine
Typical Yield 75-90%70-85%
Purity (Post-Chromo) >95%>95%
Primary Characterization ¹H NMR, ¹³C NMR, LC-MS¹H NMR, ¹³C NMR, LC-MS

Standard Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final product.

  • Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product and to monitor reaction progress and purity.[14]

Conclusion

1-Bromo-2-(4-fluorobenzyl)benzene stands out as a highly valuable and strategically designed starting material for the synthesis of potential kinase inhibitors. Its pre-organized diarylmethane core, coupled with a reactive bromide handle, provides an ideal platform for chemical exploration. As demonstrated, robust and scalable palladium-catalyzed methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions enable the efficient and modular construction of diverse chemical libraries. This approach allows medicinal chemists to systematically probe the structure-activity relationships required to optimize potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation targeted therapies.

References

  • Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).
  • de Oliveira, P. F., & Trossini, G. G. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(3), 1047–1131. Available at: [Link]

  • Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b)... (n.d.). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Buchwald–Hartwig amination. (2024). In Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. Available at: [Link]

  • Wölfling, J., Frank, É., Schneider, G., & Csámpai, A. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 904–911. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available at: [Link]

  • de Oliveira, P. F., & Trossini, G. G. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Special Issue : Design and Study of Kinase Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Kalesh, K. A., & Chudasama, V. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12859. Available at: [Link]

  • Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1–40. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Emission Tuning of Fluorescent Kinase Inhibitors: Conjugation Length and Substituent Effects. (2014). National Institutes of Health. Available at: [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (2023). Frontiers in Pharmacology. Available at: [Link]

  • Asquith, C. R. M., et al. (2024). The oxindole scaffold has been the center of several kinase drug discovery programs... European Journal of Medicinal Chemistry. Available at: [Link]

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Journal of Synthetic Chemistry. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Tyrosine Kinase Inhibitors: Pharmacology Video Lectures. (2025). YouTube. Available at: [Link]

Sources

Method

Experimental procedure for the lithiation of 1-Bromo-2-(4-fluorobenzyl)benzene

Application Note: High-Fidelity Lithiation of 1-Bromo-2-(4-fluorobenzyl)benzene Executive Summary This application note details the cryogenic lithiation of 1-Bromo-2-(4-fluorobenzyl)benzene , a critical aglycone intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lithiation of 1-Bromo-2-(4-fluorobenzyl)benzene

Executive Summary

This application note details the cryogenic lithiation of 1-Bromo-2-(4-fluorobenzyl)benzene , a critical aglycone intermediate used in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin, Remogliflozin etabonates). The protocol utilizes a Lithium-Halogen exchange mechanism mediated by n-Butyllithium (n-BuLi) in a mixed solvent system (THF/Toluene).

Success in this transformation relies on strict kinetic control to favor the halogen exchange over the thermodynamically competitive deprotonation of the benzylic methylene group. This guide provides a robust, scalable methodology with built-in process analytical technology (PAT) checkpoints.

Mechanistic Insight & Reaction Design

The Chemoselectivity Challenge

The substrate contains two reactive sites susceptible to organolithium reagents:

  • The Aryl Bromide (C-Br): The target for Lithium-Halogen exchange.[1]

  • The Benzylic Methylene (Ar-CH₂-Ar): The protons at this position are significantly acidified (pKa ≈ 41) due to the flanking aromatic rings, one of which is electron-deficient (fluorinated).

Causality in Experimental Design:

  • Temperature (-78°C): At cryogenic temperatures, the rate of Lithium-Halogen exchange (

    
    ) is orders of magnitude faster than proton transfer (
    
    
    
    ). Warming the reaction above -60°C increases the risk of benzylic lithiation, leading to side products or polymerization.
  • Solvent System (THF/Toluene 1:4):

    • Toluene acts as the bulk carrier, ensuring solubility of the hydrophobic aryl bromide and moderating the reaction exotherm.

    • THF is a Lewis base essential for de-aggregating the n-BuLi hexamer, increasing its reactivity to enable the exchange. However, pure THF is avoided to prevent excessive reactivity that could lead to Wurtz-type coupling.

Reaction Scheme

ReactionScheme SM 1-Bromo-2-(4-fluorobenzyl)benzene (Substrate) Intermediate [2-(4-fluorobenzyl)phenyl]lithium (Reactive Intermediate) SM->Intermediate -78°C, THF/Tol Li-Br Exchange nBuLi n-BuLi (Reagent) nBuLi->Intermediate Product Electrophile Trapped Product (e.g., C-Aryl Glycoside) Intermediate->Product + Electrophile SideProduct Benzylic Anion / Wurtz Coupling (Impurity) Intermediate->SideProduct T > -60°C Isomerization

Figure 1: Reaction pathway highlighting the kinetic window for successful lithiation.

Pre-Reaction Planning

Safety Prerequisites
  • Pyrophoric Hazard: n-BuLi is pyrophoric. All transfers must occur under positive Nitrogen or Argon pressure using cannula techniques or gas-tight syringes.

  • Moisture Sensitivity: The lithiated intermediate hydrolyzes instantly upon contact with moisture. Glassware must be oven-dried (120°C for >4 hours) and flame-dried under vacuum.

Reagent Preparation
  • Substrate: 1-Bromo-2-(4-fluorobenzyl)benzene (Purity >98% by HPLC).

  • Reagent: n-Butyllithium (1.6 M or 2.5 M in Hexanes).

    • Critical Step: Titrate n-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid prior to use to determine precise molarity.

Detailed Experimental Protocol

Scale: 10.0 g (37.7 mmol) input scale.

Step 1: System Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen for 15 minutes.

Step 2: Charge and Dissolution
  • Charge 1-Bromo-2-(4-fluorobenzyl)benzene (10.0 g, 37.7 mmol) into the flask.

  • Add Anhydrous Toluene (60 mL) and Anhydrous THF (15 mL).

    • Note: The 4:1 ratio balances solubility with reactivity.

  • Initiate stirring (400 rpm) to ensure a homogeneous solution.

Step 3: Cryogenic Cooling
  • Submerge the flask in a Dry Ice/Acetone bath.

  • Cool the internal temperature to -78°C . Allow 15 minutes for thermal equilibration.

Step 4: Lithiation (The Critical Phase)
  • Charge n-BuLi (1.1 equivalents, 41.5 mmol) into the addition funnel via cannula.

  • Dropwise Addition: Add n-BuLi slowly over 30–45 minutes.

    • Process Control: Monitor internal temperature.[2] Do not allow T > -70°C. An exotherm indicates rapid exchange; pause addition if temperature spikes.

  • Soak: After addition is complete, stir at -78°C for 30–60 minutes.

Step 5: In-Process Control (IPC) - The "Quench Check"

Validation of lithiation efficiency before adding the expensive electrophile.

  • Withdraw a 0.1 mL aliquot using a dry needle.

  • Quench immediately into a vial containing 0.5 mL Methanol .

  • Analyze by HPLC or GC.

    • Target: >99% conversion to 1-(4-fluorobenzyl)benzene (des-bromo product).

    • Fail Criteria: Presence of >2% starting material (bromide) indicates insufficient lithiation or degraded n-BuLi.

Step 6: Electrophile Trapping (General)

Note: If synthesizing an SGLT2 inhibitor, the electrophile is typically a TMS-protected gluconolactone.

  • Dissolve the electrophile in Toluene (pre-cooled).

  • Add to the lithiated mixture at -78°C.

  • Stir for 1 hour at -78°C, then allow to warm slowly to room temperature.

Process Critical Parameters (PCPs)

ParameterRangeImpact of Deviation
Temperature -78°C to -70°C> -60°C: Promotes benzylic deprotonation (impurity formation). < -90°C: Reaction kinetics become sluggish; viscosity increases.
Stoichiometry 1.05 – 1.15 eq.< 1.0 eq: Incomplete conversion. > 1.2 eq: Excess n-BuLi will attack the electrophile (e.g., lactone) competitively.
Solvent Ratio 4:1 (Tol:THF)High THF: Increases exotherm risk and side reactions. High Toluene: Poor solubility of lithiated species; aggregation.
Addition Rate 0.5 – 1.0 mL/minFast Addition: Localized hotspots leading to Wurtz coupling.

Troubleshooting & Decision Tree

Troubleshooting Start IPC Check (MeOH Quench) Result Analyze HPLC/GC Start->Result Pass SM < 1.0% Des-Bromo > 98% Result->Pass Fail1 SM > 5% (Incomplete Rxn) Result->Fail1 Fail2 Unknown Impurities (Side Rxns) Result->Fail2 Proceed Proceed to Electrophile Addition Pass->Proceed Action1 Add 0.1 eq n-BuLi Extend soak 15 min Fail1->Action1 Action2 Check Temp Log Was T > -60°C? Fail2->Action2 Action1->Start

Figure 2: Decision logic for In-Process Control (IPC) during the lithiation soak time.

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 51(5), 1145–1149. Link

  • Handlon, A. L., et al. (2018). "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development, 22(4), 466–499. Link

  • BMS Patent. (2003). "C-Aryl Glucoside SGLT2 Inhibitors and Method." WO2003099836. (Describes the foundational lithiation chemistry for this class of molecules). Link

  • Knochel, P., et al. (2011). "Practical Preparation of Polyfunctional Arylmagnesium and Aryllithium Reagents." Organic Process Research & Development, 15(6), 1332–1340. (General reference for Li-Hal exchange kinetics). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Sterically Hindered Suzuki Couplings

Topic: 1-Bromo-2-(4-fluorobenzyl)benzene Optimization Ticket ID: SUZ-OPT-2024-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Substrate Analysis The Challenge: You are attempting...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Bromo-2-(4-fluorobenzyl)benzene Optimization Ticket ID: SUZ-OPT-2024-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Substrate Analysis

The Challenge: You are attempting a Suzuki-Miyaura coupling on 1-Bromo-2-(4-fluorobenzyl)benzene . This substrate presents a classic "Ortho-Effect" challenge.

  • Steric Obstruction: The 4-fluorobenzyl group at the ortho position (C2) creates a "roof" over the C-Br bond. While the methylene bridge (

    
    ) allows for some rotation, the bulk of the pendant phenyl ring significantly hinders the approach of the Palladium catalyst during the oxidative addition  step.
    
  • Catalytic Failure Mode: Standard catalysts like

    
     or 
    
    
    
    often fail here. They lack the electron density to facilitate oxidative addition into crowded centers and the steric bulk required to force reductive elimination of the crowded biaryl product.

The Solution: To achieve high yields (>85%), you must transition from "Generation 1" catalysts to Dialkylbiaryl Phosphine (Buchwald) Precatalysts .

Diagnostic Workflow (Interactive Guide)

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Analyze Reaction Mixture (LCMS/NMR) Result1 Starting Material (SM) Remains Start->Result1 Major Peak = SM Result2 SM Consumed, Low Product Yield Start->Result2 Major Peak = Byproduct Issue1 Issue: Failed Oxidative Addition Result1->Issue1 Issue2 Issue: Protodeboronation Result2->Issue2 Byproduct = Ar-H Issue3 Issue: Homocoupling Result2->Issue3 Byproduct = Ar-Ar Sol1 Action: Switch to S-Phos or X-Phos Increase Temp to 100°C Issue1->Sol1 Sol2 Action: Reduce Water Switch Base to Anhydrous K3PO4 Issue2->Sol2 Sol3 Action: Degas Solvent Thoroughly Check Stoichiometry Issue3->Sol3

Figure 1: Diagnostic decision tree for sterically hindered Suzuki couplings.

Optimization Modules

Module A: Ligand Selection (The "Engine")

For ortho-substituted benzyl bromides, the ligand is the single most critical variable.

Ligand ClassExampleSuitabilityTechnical Note
Triarylphosphines

Poor Cone angle too small; catalyst rests as inactive species.
Bidentate dppf, dppeModerate Good stability, but often too rigid for bulky reductive elimination.
Buchwald (Dialkylbiaryl) S-Phos Excellent High electron density boosts oxidative addition. Structural flexibility stabilizes the Pd center.
Buchwald (Dialkylbiaryl) X-Phos Excellent Similar to S-Phos; preferred if the coupling partner is also hindered (e.g., ortho-substituted boronic acid).

Recommendation: Use S-Phos as your primary starting point. If the reaction is sluggish, switch to X-Phos .

Module B: The Precatalyst Advantage

Do not generate your catalyst in situ (e.g.,


). This method is inconsistent due to the slow reduction of Pd(II) to Pd(0).

Use: S-Phos Pd G3 or G4 Precatalyst.

  • Why: These precatalysts contain a pre-formed Pd(0) source stabilized by the ligand. They activate immediately upon heating or base addition, ensuring 100% active species concentration at

    
    .
    
Module C: Base & Solvent Effects
  • Base:

    
     (Tribasic Potassium Phosphate).
    
    • Reasoning: Milder than alkoxides (preventing side reactions with the benzylic position) but stronger than carbonates.

    • Phase: Use aqueous (3.0 M) for standard reactivity. Use anhydrous (finely ground) if you observe protodeboronation (Ar-B(OH)2

      
       Ar-H).
      
  • Solvent: Toluene/Water (10:1) or 2-MeTHF/Water.

    • Reasoning: Biphasic systems often protect the catalyst. 2-MeTHF allows for higher reaction temperatures (

      
      ) than THF.
      

The "Gold Standard" Protocol

Experiment: Coupling 1-Bromo-2-(4-fluorobenzyl)benzene with Phenylboronic Acid. Scale: 1.0 mmol.

Reagents:

  • Substrate: 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 equiv, 265 mg)

  • Boronic Acid: Phenylboronic acid (1.5 equiv, 183 mg)

  • Catalyst: S-Phos Pd G3 (0.02 equiv, 2 mol%)

  • Base:

    
     (2.0 equiv, 425 mg)
    
  • Solvent: Toluene (4 mL) and Water (0.5 mL) [Degassed]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar. Add the Substrate , Boronic Acid , and S-Phos Pd G3 .

    • Critical: If using a G3/G4 precatalyst, you can weigh it in air, but purge the vial with Nitrogen/Argon immediately after.

  • Solvent Addition: Add Toluene and Water.[1]

    • Note: Solvents must be degassed (sparged with inert gas for 10 mins) to prevent homocoupling.

  • Base Addition: Add the

    
    .
    
  • Reaction: Seal the vial and heat to 80°C for 2–4 hours.

    • Monitoring: Check HPLC/TLC at 1 hour. If conversion is <50%, raise temp to 100°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    

Frequently Asked Questions (FAQs)

Q1: I see a byproduct with Mass [M-Br+H]. What is it? A: This is the protodehalogenated product (reduced starting material). This occurs when the oxidative addition happens, but the transmetallation is too slow, leading to Hydrogen abstraction from the solvent.

  • Fix: Switch to a non-protic solvent system (pure Toluene with anhydrous base) or increase the concentration of the boronic acid to accelerate transmetallation.

Q2: Can I use Pd(dppf)Cl2 instead? A: You can try, but expect lower yields (40-60%). The "bite angle" of dppf is effective, but it lacks the steric bulk to prevent the formation of inactive Pd-clusters when dealing with hindered substrates. If you must use it, raise the temperature to 110°C.

Q3: My boronic acid has an ortho-substituent too. Now what? A: You have a "di-ortho" substituted system. This is extremely difficult.

  • Fix: Switch the ligand to X-Phos or RuPhos . These are designed specifically for extreme steric hindrance. Increase catalyst loading to 5 mol%.

Q4: Why Toluene/Water? Why not DMF? A: DMF can decompose at high temperatures to produce dimethylamine, which can poison the catalyst or react with the substrate. Toluene/Water is a "cleaner" biphasic system that allows for easy phase separation and protects the boronic acid from rapid hydrolysis.

References

  • Buchwald, S. L., et al. (2005). "Universal Polymer-Bound Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides." Angewandte Chemie International Edition.

  • Tang, W., et al. (2014).[2] "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling."[2][3] Organic Chemistry Frontiers.

  • Sigma-Aldrich. (2024). "Buchwald Precatalysts User Guide." Merck Technical Library.

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH.

Sources

Optimization

Technical Support Center: Heck Reaction of 1-Bromo-2-(4-fluorobenzyl)benzene

The following Technical Support Guide is designed for researchers utilizing 1-Bromo-2-(4-fluorobenzyl)benzene in Heck cross-coupling reactions. Status: Operational Role: Senior Application Scientist Subject: Impurity Pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 1-Bromo-2-(4-fluorobenzyl)benzene in Heck cross-coupling reactions.

Status: Operational Role: Senior Application Scientist Subject: Impurity Profiling & Troubleshooting Guide

Substrate Analysis & Reaction Dashboard

The Molecule: 1-Bromo-2-(4-fluorobenzyl)benzene Key Structural Feature: Ortho-benzyl substitution. Impact: The methylene-linked aryl group at the ortho position creates significant steric hindrance near the C-Br bond. This steric bulk retards the rate of oxidative addition and migratory insertion, making the catalytic cycle prone to "leakage" into side pathways.

Common Reaction Profile
ComponentStructure/Role
Electrophile 1-Bromo-2-(4-fluorobenzyl)benzene
Nucleophile Alkene (e.g., Acrylates, Styrenes)
Catalyst Pd(0)/Pd(II) source
Target Product Trans-1,2-disubstituted alkene (Stilbene/Cinnamate derivative)

Troubleshooting Guide: Side Products & Impurities

This section details the specific impurities you will encounter, their mechanistic origin, and how to eliminate them.

Issue 1: The "Reduction" Impurity (Hydrodehalogenation)

Observation: You isolate 1-benzyl-4-fluorobenzene (or 2-(4-fluorobenzyl)benzene if naming relative to the original ring). The bromine is replaced by a hydrogen. Frequency: High in ortho-substituted substrates.

  • The Mechanism: The ortho-benzyl group slows down the capture of the alkene (Migratory Insertion). The long-lived Aryl-Pd(II)-Br intermediate searches for other reaction pathways. If the solvent (DMF, DMAc) or base (

    
    ) has available hydrides, the complex undergoes 
    
    
    
    -hydride elimination from the ligand/solvent
    followed by reductive elimination of Ar-H.
  • Diagnostic:

    • GC/MS: M-Br + H peak.

    • 
      F NMR: Shift change, but integration remains 1F.
      
  • Corrective Action:

    • Solvent Switch: Move away from DMF/DMAc/Isopropanol (hydride donors). Use Acetonitrile or Toluene .

    • Base Change: Switch from

      
       (hydride source via 
      
      
      
      -H elim) to inorganic bases like
      
      
      or
      
      
      .
    • Catalyst Upgrade: Use a more active catalyst to speed up the oxidative addition/insertion cycle, outcompeting the reduction.

      
        is excellent for hindered bromides.
      
Issue 2: Product Isomerization (Chain Walking)

Observation: The molecular weight is correct, but the double bond is in the wrong position (e.g.,


-unsaturated instead of 

). Frequency: Moderate to High (depending on the alkene).
  • The Mechanism: After the desired C-C bond forms, the Pd-hydride species (formed after

    
    -hydride elimination) does not immediately dissociate. Instead, it re-inserts into the alkene product in the reverse direction and eliminates a different proton.[1] This "chain walking" moves the double bond along the chain.
    
  • Diagnostic:

    • 
       NMR: Loss of characteristic trans-coupling doublets (15-16 Hz); appearance of complex multiplets or aliphatic protons.
      
  • Corrective Action:

    • Jeffery Conditions: Add Silver salts (AgOAc or

      
      ) . The silver sequesters the halide, creating a cationic Pd pathway that suppresses re-insertion.
      
    • Ligand Selection: Use bidentate ligands (e.g., dppf or Xantphos ) with a large bite angle, which favor reductive elimination over re-insertion.

Issue 3: Homocoupling (The Biaryl)

Observation: Formation of 2,2'-bis(4-fluorobenzyl)-1,1'-biphenyl . Frequency: Low (unless catalyst loading is too high or


 is present).
  • The Mechanism: Two Aryl-Pd-Br species interact (often requiring

    
     or Cu co-catalysis) to form Ar-Pd-Ar, followed by reductive elimination of Ar-Ar.
    
  • Corrective Action:

    • Degassing: Ensure rigorous exclusion of oxygen. Sparge solvents with Argon for 15+ minutes.

    • Avoid Copper: Do not use CuI (Sonogashira conditions) unless necessary, as it promotes homocoupling.

Mechanistic Visualization

The following diagram maps the diversion points in the catalytic cycle where these side products are generated.

HeckCycle Start Substrate: 1-Bromo-2-(4-fluorobenzyl)benzene OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd Coord Alkene Coordination OxAdd->Coord + Alkene RedProd IMPURITY A: Reduction (Ar-H) (Caused by H-source + Slow Insertion) OxAdd->RedProd Slow Alkene Capture + Hydride Source HomoProd IMPURITY C: Homocoupling (Ar-Ar) (Caused by O2) OxAdd->HomoProd + O2 / 2nd Ar-Pd MigIns Migratory Insertion Coord->MigIns BetaElim Beta-Hydride Elimination MigIns->BetaElim BetaElim->Pd0 Base regenerates Pd(0) Target TARGET PRODUCT (Trans-Alkene) BetaElim->Target Product Release IsoProd IMPURITY B: Isomerization (Caused by Re-insertion) Target->IsoProd Pd-H Re-insertion

Caption: Figure 1. Catalytic cycle showing diversion points leading to Reduction (Impurity A), Isomerization (Impurity B), and Homocoupling (Impurity C).

Optimized Experimental Protocol

To minimize the side products identified above, use this optimized protocol for ortho-substituted aryl bromides.

Reagents:

  • Substrate: 1.0 equiv 1-Bromo-2-(4-fluorobenzyl)benzene

  • Alkene: 1.2 – 1.5 equiv (e.g., t-Butyl Acrylate)

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%)
    • Why? The bulky, electron-rich phosphine facilitates oxidative addition across the sterically hindered ortho-benzyl group [1].

  • Base:

    
     (Dicyclohexylmethylamine) or 
    
    
    
    (2.0 equiv).
    • Why?

      
       is sterically bulky and less prone to 
      
      
      
      -hydride elimination than
      
      
      , reducing hydrodehalogenation [1].
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Pd source, Ligand, Base, and Substrate to a reaction vial.

  • Solvent: Add anhydrous Dioxane (sparged with Ar for 20 mins).

  • Alkene: Add the alkene last via syringe.

  • Heat: Seal and heat to 80–100 °C .

    • Note: Do not exceed 110 °C initially; higher T promotes catalyst decomposition (Pd black).

  • Monitor: Check HPLC/GC at 2 hours.

    • Checkpoint: If Ar-Br is consumed but Ar-H (Reduction) is >10%, lower temperature and switch to inorganic base (

      
      ).
      

FAQ: Rapid Response

Q: I see a new spot on TLC just below my product that fluoresces intensely. What is it? A: This is likely the homocoupling product (biaryl). The extended conjugation of the biphenyl system usually leads to strong fluorescence. Check your inert atmosphere; you likely have an oxygen leak.

Q: My reaction stalled at 60% conversion. Should I add more catalyst? A: Not immediately. For ortho-substituted substrates, the catalyst often deactivates into Pd-black clusters.

  • Check if the solution has turned clear with black precipitate.

  • If yes, filter and restart with a fresh catalyst batch, potentially adding TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer to keep the Pd active longer [2].

Q: Can I use DMF as a solvent? A: For this specific substrate, avoid DMF . DMF decomposes at high temperatures to form dimethylamine, which acts as a reducing agent, significantly increasing the "Reduction" impurity (Ar-H) due to the slow reaction rate of your sterically hindered bromide.

References

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.[2][3] Journal of the American Chemical Society. [Link]

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[4] Chemical Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Grignard Formation with 1-Bromo-2-(4-fluorobenzyl)benzene

Welcome to the technical support center for advanced organometallic applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the formation of Grignard reag...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organometallic applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the formation of Grignard reagents from 1-Bromo-2-(4-fluorobenzyl)benzene. This particular substrate presents a unique set of challenges due to its structural features, including an aryl bromide, benzylic protons, and a fluorinated ring. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in forming a Grignard reagent with 1-Bromo-2-(4-fluorobenzyl)benzene?

The main challenges with this substrate arise from three key structural features:

  • Aryl Bromide Reactivity: Aryl bromides are generally less reactive than their alkyl counterparts, which can lead to difficulties in initiating the Grignard reaction.

  • Benzylic Protons: The methylene bridge (-CH₂-) presents acidic benzylic protons. Once the Grignard reagent is formed, it is a strong base and can deprotonate the starting material or another molecule of the product, leading to unwanted side reactions and reduced yield.[1]

  • Fluorine Substituent: While the C-F bond is typically robust, its presence can influence the electronic properties of the aromatic ring. In some cases, ortho-haloaryl Grignard reagents can lead to the formation of benzynes, though this is more common with stronger bases or different leaving groups.[2]

Q2: My reaction is not starting. What are the most common reasons for initiation failure?

Failure to initiate is the most common issue in Grignard synthesis. The primary causes are:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[3][4]

  • Presence of Water: Grignard reagents are highly sensitive to moisture. Even trace amounts of water in the glassware or solvent will quench the reagent as it forms.[5][6][7]

  • Purity of Starting Material: Impurities in the 1-Bromo-2-(4-fluorobenzyl)benzene can inhibit the reaction.

Q3: Is the C-F bond on the benzyl group likely to react?

Under standard Grignard formation conditions, the C(sp²)-F bond is generally unreactive. The reactivity of aryl halides for Grignard formation follows the trend I > Br > Cl >> F.[8] Therefore, the C-Br bond will react selectively. However, it's important to note that under certain conditions, particularly with the use of transition metal catalysts, C-F bond activation can occur, but this is not typical for standard Grignard reagent preparations.[9][10]

Q4: Which solvent is better for this reaction, THF or diethyl ether?

Both tetrahydrofuran (THF) and diethyl ether are common solvents for Grignard reactions. For less reactive aryl bromides, THF is often preferred. Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reaction at a higher temperature, which can help with initiation and solubility.[11] Additionally, THF is a better solvating agent for the magnesium complex, which can stabilize the Grignard reagent.[11][12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Grignard formation with 1-Bromo-2-(4-fluorobenzyl)benzene.

Problem 1: Reaction Fails to Initiate

Symptom: No signs of reaction (e.g., bubbling, gentle reflux, cloudiness, or temperature increase) are observed after adding a portion of the aryl bromide to the magnesium.[3]

Probable Cause Recommended Solution
Inactive Magnesium Surface The passivating MgO layer on the magnesium must be removed or broken.[3][5] Several activation methods can be employed. See Protocol 1: Magnesium Activation .
Wet Glassware or Solvent All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120°C for several hours) and assembled while hot under an inert atmosphere (Nitrogen or Argon).[12] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for ethers).[13]
Poor Quality Reagents Ensure the 1-Bromo-2-(4-fluorobenzyl)benzene is pure. If necessary, purify it by distillation or chromatography. Use fresh, high-purity magnesium turnings.[6]
Problem 2: Low Yield of the Desired Product

Symptom: After quenching the Grignard reagent with an electrophile, the yield of the desired product is significantly lower than expected.

Probable Cause Recommended Solution
Wurtz Coupling A major side reaction is the coupling of the Grignard reagent with the unreacted aryl bromide to form a homocoupled dimer.[14][15][16] This is often favored by high local concentrations of the aryl bromide and elevated temperatures.[15][16] To minimize this, add the aryl bromide solution slowly and maintain a controlled temperature.
Protonation by Benzylic C-H The benzylic protons on the starting material or product can be deprotonated by the highly basic Grignard reagent. This consumes the Grignard and starting material. Use of inverse addition (adding magnesium to the aryl halide) can sometimes mitigate this, but it is technically challenging. A more practical approach is slow addition of the aryl halide to a slight excess of magnesium.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction by TLC to check for the consumption of the starting material. The disappearance of magnesium turnings is also an indicator.[12]
Problem 3: Formation of a Dark Brown or Black Reaction Mixture

Symptom: The reaction mixture becomes very dark during the formation of the Grignard reagent.[3][12]

Probable Cause Recommended Solution
Side Reactions/Decomposition Overheating can lead to decomposition and the formation of finely divided metal particles that cause the dark color.[3] Maintain a gentle reflux and avoid excessive heating.
Wurtz Coupling Products The formation of biphenyl-type byproducts can sometimes result in a darker solution.[17]
Visual Troubleshooting Workflow

Troubleshooting_Grignard_Formation Start Start Grignard Reaction Check_Initiation Reaction Initiates? Start->Check_Initiation No_Initiation Problem: No Initiation Check_Initiation->No_Initiation No Initiation_OK Reaction Initiates Check_Initiation->Initiation_OK Yes Activate_Mg Solution: - Activate Mg (Iodine, DIBAL-H) - Ensure dry conditions - Check reagent purity No_Initiation->Activate_Mg Check_Yield Good Yield? Initiation_OK->Check_Yield Low_Yield Problem: Low Yield Check_Yield->Low_Yield No Good_Yield Success! Check_Yield->Good_Yield Yes Minimize_Side_Reactions Solution: - Slow addition of halide - Control temperature - Use dilute conditions Low_Yield->Minimize_Side_Reactions

Caption: Troubleshooting workflow for Grignard formation.

Experimental Protocols

Protocol 1: Recommended Procedure for Grignard Formation

This protocol is optimized to minimize common side reactions and promote successful initiation.

1. Preparation and Setup:

  • Flame-dry all glassware (three-neck round-bottom flask, condenser, and addition funnel) under vacuum and allow to cool under a positive pressure of dry argon or nitrogen.

  • Equip the flask with a magnetic stir bar.

2. Magnesium Activation:

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine.[4][5]

  • Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and deposits on the magnesium. The color should fade as the iodine reacts with the magnesium surface.[15]

  • Allow the flask to cool to room temperature.

3. Reaction Initiation:

  • In the addition funnel, prepare a solution of 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~5-10%) of this solution to the activated magnesium turnings.

  • Observe for signs of reaction initiation (gentle bubbling, cloudiness, spontaneous warming). If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane as an additional initiator.[18] The evolution of ethylene gas indicates successful initiation.[18]

4. Grignard Reagent Formation:

  • Once the reaction is initiated and self-sustaining, begin the slow, dropwise addition of the remaining aryl bromide solution from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux.[15]

  • After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium has been consumed.

Protocol 2: Titration of the Grignard Reagent

To avoid using incorrect stoichiometric amounts in subsequent reactions, it is crucial to determine the concentration of the prepared Grignard reagent.[3]

1. Preparation:

  • In a flame-dried flask under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

2. Titration:

  • Slowly add the prepared Grignard reagent dropwise from a syringe to the iodine solution with vigorous stirring.

  • The endpoint is the disappearance of the brown iodine color.

3. Calculation:

  • The reaction is a 1:1 stoichiometry between the Grignard reagent and iodine. Calculate the molarity of the Grignard solution based on the volume added to reach the endpoint.

References

  • Grignard reagent - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Grignard Reaction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Mathers, J. E., et al. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 851-855. [Link]

  • Process for the preparation of grignard reagents. (1973).
  • Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange. (2019, January 25). Retrieved February 14, 2026, from [Link]

  • Kappe, C. O., et al. (2013). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering, 2(1), 113-120. [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). Retrieved February 14, 2026, from [Link]

  • Grignard Reaction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved February 14, 2026, from [Link]

  • THF vs ether in Grignard synthesis : r/chemistry - Reddit. (2016, November 18). Retrieved February 14, 2026, from [Link]

  • Exploring Solvents for Grignard Reactions: A Greener Approach - Oreate AI Blog. (2025, December 19). Retrieved February 14, 2026, from [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. (2023, June 28). RSC Publishing. [Link]

  • 1-bromo-2-fluorobenzene reaction with magnesium and furan - Chemistry Stack Exchange. (2016, April 6). Retrieved February 14, 2026, from [Link]

  • What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do? - Quora. (2024, April 11). Retrieved February 14, 2026, from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Retrieved February 14, 2026, from [Link]

  • Ch23: Aryl Grignards - Department of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Grignard Reagents | Organometallics - ACS Publications. (2009, March 16). Retrieved February 14, 2026, from [Link]

  • Selective Alkylation and Arylation of C–F Bond with Grignard Reagents | Organic Letters. (2014, January 16). Retrieved February 14, 2026, from [Link]

  • Direct arylation of alkyl fluorides using in situ mechanochemically generated calcium-based heavy Grignard reagents - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Direct arylation of alkyl fluorides using in situ mechanochemically generated calcium-based heavy Grignard reagents - ChemRxiv. (n.d.). Retrieved February 14, 2026, from [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. (n.d.). Retrieved February 14, 2026, from [Link]

  • Formation of Grignard Reagents from Organic Halides. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Study of the Entrainment Method for Making Grignard Reagents - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

  • Wurtz reaction - Chemistry LibreTexts. (2023, January 22). Retrieved February 14, 2026, from [Link]

  • Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow - Mettler Toledo. (n.d.). Retrieved February 14, 2026, from [Link]

  • Why don't Alkyl Fluorides form Grignard Reagents - Chemistry Stack Exchange. (2023, November 6). Retrieved February 14, 2026, from [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Grignard Reaction (Worksheet Solutions Walkthrough) - YouTube. (2021, August 25). Retrieved February 14, 2026, from [Link]

  • Allylic and Benzylic Reactivity - Organic Chemistry Tutor. (n.d.). Retrieved February 14, 2026, from [Link]

  • organic synthesis: benzoic acid via a grignard reaction. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Study of the Entrainment Method for Making Grignard Reagents | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 14, 2026, from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved February 14, 2026, from [Link]

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 5). Retrieved February 14, 2026, from [Link]

Sources

Optimization

Purification strategies for products from 1-Bromo-2-(4-fluorobenzyl)benzene reactions

Technical Support Center: Purification Strategies for Products from 1-Bromo-2-(4-fluorobenzyl)benzene Reactions Introduction: The Critical Role of 1-Bromo-2-(4-fluorobenzyl)benzene 1-Bromo-2-(4-fluorobenzyl)benzene (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for Products from 1-Bromo-2-(4-fluorobenzyl)benzene Reactions

Introduction: The Critical Role of 1-Bromo-2-(4-fluorobenzyl)benzene

1-Bromo-2-(4-fluorobenzyl)benzene (CAS: 68355-79-3) is a high-value pharmacophore used primarily in the synthesis of C-aryl glucosides , a class of molecules that includes SGLT2 inhibitors (e.g., analogs of Canagliflozin, Dapagliflozin, and Empagliflozin). The primary reaction involves a Lithium-Halogen Exchange followed by coupling with a gluconolactone to form a C-C bond.

This guide addresses the specific purification challenges inherent to this chemistry: separating the desired C-aryl glucoside from the "des-bromo" byproduct, unreacted starting material, and stereoisomers (anomers).

Visualizing the Workflow

The following diagram outlines the standard reaction pathway and the critical decision points for purification.

SGLT2_Workflow Start 1-Bromo-2-(4-fluorobenzyl)benzene Lithiation Step 1: Lithiation (n-BuLi, -78°C) Start->Lithiation Coupling Step 2: Coupling w/ Gluconolactone Lithiation->Coupling Quench Quench (MeOH/MSA or NH4Cl) Coupling->Quench Crude Crude Lactol Mixture Quench->Crude Reduction Step 3: Reduction (Et3SiH/BF3·OEt2) Crude->Reduction FinalCrude Crude C-Aryl Glucoside Reduction->FinalCrude Decision Is Purity > 85%? FinalCrude->Decision Cryst Direct Crystallization (EtOH/Water or Toluene) Decision->Cryst Yes Acetylation Derivatization Strategy: Acetylation -> Recrystallization -> Hydrolysis Decision->Acetylation No (Complex Impurities)

Caption: Workflow for converting 1-Bromo-2-(4-fluorobenzyl)benzene to C-aryl glucosides, highlighting the critical purification decision point.

Part 1: Pre-Reaction Purity & "Garbage In, Garbage Out"

Q1: I am seeing a significant amount of "des-bromo" impurity (1-fluoro-4-benzylbenzene) in my crude NMR. How do I prevent this?

A: The "des-bromo" impurity is the result of protonation of the lithiated intermediate before it can react with the gluconolactone. This is a "silent killer" because it is non-polar and difficult to separate from the starting material.

Root Cause Analysis:

  • Moisture in Solvent: THF must be anhydrous (<50 ppm water). Even trace water will quench the lithiated species immediately.

  • Moisture in Atmosphere: The reaction must be performed under positive Nitrogen or Argon pressure.

  • Reagent Quality: Old n-BuLi can contain lithium hydroxide/alkoxides that complicate the kinetics.

Prevention Protocol:

  • Titrate n-BuLi: Always titrate your n-BuLi before use (e.g., using diphenylacetic acid) to ensure accurate stoichiometry.

  • Cryogenic Control: Maintain the internal temperature below -70°C during n-BuLi addition. Higher temperatures favor lithium-hydride elimination or radical pathways that lead to side products [1].

  • Drying: Dry the starting material (1-Bromo-2-(4-fluorobenzyl)benzene) by azeotropic distillation with toluene if it has been stored for long periods.

Part 2: Post-Reaction Workup & Quenching

Q2: My crude product is a sticky, dark oil. How can I improve the workup to make purification easier?

A: A poor quench often leads to emulsions and trapped metal salts (Lithium/Aluminum) that interfere with crystallization.

Optimized Quenching Protocol:

  • Inverse Quench (Recommended): Instead of adding water to the reaction, transfer the cold reaction mixture into a vigorously stirred solution of saturated aqueous Ammonium Chloride (NH4Cl). This prevents local overheating and "gummy" precipitate formation.

  • Phase Separation: Use Methyl tert-butyl ether (MTBE) or Isopropyl Acetate (IPAc) for extraction rather than Dichloromethane. These solvents are less dense than water and often provide cleaner phase cuts for this specific class of molecules.

  • Brine Wash: Always wash the organic layer with brine to remove residual lithium salts.

Part 3: Purification Strategy 1 - Chromatography (Small Scale)

Q3: Direct crystallization failed. What is the best mobile phase for purifying the C-aryl glucoside on silica gel?

A: C-aryl glucosides are polar polyols. Standard Hexane/Ethyl Acetate gradients often cause "streaking" or broad peaks.

Recommended Chromatographic System:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

    • Start: 100% DCM.

    • Gradient: 0% to 10% MeOH over 20 CV (Column Volumes).

  • Modifier: Add 0.1% Triethylamine (TEA) if the compound is acid-sensitive (though most SGLT2 inhibitors are stable).

Troubleshooting:

  • Issue: Product co-elutes with polar impurities.

  • Fix: Switch to Ethyl Acetate : Ethanol (95:5) . The different selectivity of ethanol can often resolve the anomers (alpha vs. beta) better than methanol.

Part 4: Purification Strategy 2 - The "Acetylation" Trick (Expert Method)

Q4: I cannot get the product to crystallize, and chromatography is too expensive for my scale (>10g). What is the alternative?

A: This is a classic problem in carbohydrate chemistry. The hydroxyl groups form hydrogen bonds that prevent orderly crystal packing. The solution is Derivatization .

The Acetylation Protocol (The "Gold Standard" for Purity):

  • Acetylation: Treat the crude gummy product with Acetic Anhydride (Ac2O) and Pyridine (or catalytic DMAP) to convert all free hydroxyls to acetates.

    • Result: The tetra-acetylated intermediate is much less polar and highly crystalline.

  • Recrystallization: Recrystallize the acetylated intermediate from Ethanol/Water or Isopropanol .

    • Benefit: This step effectively rejects the "des-bromo" impurity and unreacted starting material, which do not crystallize in this lattice.

  • Hydrolysis: Once pure, treat the solid with LiOH in THF/Water or NaOMe in Methanol to quantitatively remove the acetyl groups, yielding the pure API [2].

Comparison of Methods:

FeatureDirect ChromatographyAcetylation Strategy
Purity Achieved 95-98%>99.5%
Yield 60-75%80-90% (overall)
Scalability Poor (>100g is difficult)Excellent (kg scale)
Time Fast (Hours)Slow (2 Days)

Part 5: Scavenging Metal Impurities

Q5: My final product has residual Palladium (if Suzuki coupling was used) or Aluminum (from reduction). How do I remove it?

A: SGLT2 inhibitors often have strict limits on elemental impurities.

  • Silica Thiol Scavengers: For Palladium, pass the crude solution through a pad of SiliaMetS® Thiol or equivalent functionalized silica.

  • EDTA Wash: For Aluminum/Lithium, wash the organic phase with a 5% Disodium EDTA solution during the workup. The chelating agent will sequester the metal ions into the aqueous phase.

References

  • Org. Synth. 2013, 90, 1-13. Lithium-Halogen Exchange and C-Glycosylation Protocols.Link

  • J. Med. Chem. 2014, 57, 4, 1236–1251. Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. (Describes the acetylation purification strategy). Link

  • Patent WO2011051864A1. Process for the preparation of SGLT2 inhibitors. (Detailed industrial crystallization protocols). Link

  • BenchChem Technical Data. 1-Bromo-2-(4-fluorobenzyl)benzene Product Specifications and Handling.Link

Troubleshooting

Stability and storage conditions for 1-Bromo-2-(4-fluorobenzyl)benzene

Topic: CAS: 68355-79-3 Role: Senior Application Scientist, Chemical Development Support Technical Support Center: 1-Bromo-2-(4-fluorobenzyl)benzene Status: Active Document ID: TSC-68355-OPT Last Updated: 2026-02-16 Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 68355-79-3 Role: Senior Application Scientist, Chemical Development Support

Technical Support Center: 1-Bromo-2-(4-fluorobenzyl)benzene

Status: Active Document ID: TSC-68355-OPT Last Updated: 2026-02-16

Executive Summary: The Molecule & Its Mission

1-Bromo-2-(4-fluorobenzyl)benzene (often abbreviated as BFBB ) is not just a generic aryl halide; it is the critical "warhead" scaffold used in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin).

Its primary function is to undergo Lithium-Halogen Exchange (using n-BuLi) to generate a nucleophilic aryl lithium species, which subsequently attacks a gluconolactone. Because this downstream reaction is extremely sensitive to proton sources and oxidative impurities, the storage condition of BFBB is directly correlated to the yield of your C-glycosylation step.

Critical Quality Attributes (CQAs):

  • Appearance: Colorless to pale yellow oil/low-melting solid. Dark yellow/orange indicates oxidation.

  • Moisture Content: Must be <0.05% (Karl Fischer) for successful lithiation.

  • Purity: >98% (HPLC). The primary impurity of concern is the oxidized "benzophenone" derivative.

Core Storage Protocols

Do not treat this compound like a standard bench reagent. The methylene bridge (


) connecting the two aromatic rings is a "soft spot" for radical oxidation.
Storage Matrix
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Retards the auto-oxidation of the benzylic methylene group.
Atmosphere Argon or Nitrogen (Blanketed)Oxygen is the enemy. The benzylic position reacts with atmospheric

to form the benzophenone derivative.
Light Amber Glass / Foil Wrapped UV light promotes homolytic cleavage of the C-Br bond and benzylic radical formation.
Container Teflon-lined cap Avoid rubber septa for long-term storage; leaching can poison downstream catalysts.

Troubleshooting Guide: "Why is my reaction failing?"

This section addresses specific failure modes reported by process chemists using BFBB for SGLT2 synthesis.

Issue A: "The oil has turned dark orange/brown."
  • Diagnosis: Benzylic Oxidation.

  • Mechanism: Exposure to air and light has oxidized the methylene bridge, converting the diphenylmethane structure into a benzophenone derivative (2-bromo-4'-fluorobenzophenone).

  • Impact: This impurity is not inert . It will consume n-BuLi (via nucleophilic attack on the ketone), reducing the stoichiometry of your lithiation and generating complex tertiary alcohol byproducts.

  • Solution: Check HPLC. If the "Benzophenone" impurity is >1.0%, purify via silica plug filtration (Hexane/EtOAc) before use.

Issue B: "My Lithiation (n-BuLi) reaction stalled or gave low yield."
  • Diagnosis: Wet Reagent (Hydrolysis).

  • Mechanism: BFBB is hygroscopic. Even trace water (ppm levels) will instantly quench n-BuLi to form Butane and LiOH, destroying the reagent before it can perform the Li-Br exchange.

  • Validation: Perform a Karl Fischer (KF) titration. If water > 100 ppm, dry the oil.

  • Solution: Dissolve BFBB in anhydrous Toluene and perform an azeotropic distillation (Rotavap down) 3 times. Store under Argon immediately.

Issue C: "The material is a slushy solid/liquid mixture."
  • Diagnosis: Normal Phase Behavior.

  • Context: Pure BFBB has a melting point near ambient temperature (~20–30°C depending on purity). It often exists as a supercooled liquid or a semi-solid slush.

  • Action: Do not aliquot from a heterogeneous slush. Gently warm the container to 40°C to fully liquefy, mix thoroughly, and then dispense. This ensures you don't selectively pipette impurities concentrated in the liquid phase.

Visualizing the Degradation Pathway

The following diagram illustrates why air and light are destructive to this specific scaffold.

degradation_pathway cluster_impact Impact on Lithiation BFBB 1-Bromo-2-(4-fluorobenzyl)benzene (Active Reagent) Radical Benzylic Radical (Intermediate) BFBB->Radical UV Light / hν (H-abstraction) Peroxide Hydroperoxide Species Radical->Peroxide + O2 (Air) Ketone 2-Bromo-4'-fluorobenzophenone (DEAD END IMPURITY) Peroxide->Ketone Dehydration Consumes n-BuLi Consumes n-BuLi Ketone->Consumes n-BuLi

Caption: Figure 1. The oxidative degradation pathway of BFBB. The methylene bridge is the site of failure, leading to ketone formation which poisons organolithium reactions.

Decision Tree: Fitness for Use

Before committing this reagent to a high-value GMP synthesis step, follow this logic flow to ensure success.

fitness_check Start Inspect BFBB Reagent ColorCheck Visual Check: Is it Dark Orange? Start->ColorCheck KFCheck Moisture Check: Is KF > 0.05%? ColorCheck->KFCheck No (Pale Yellow) Purify Action: Silica Plug Filtration ColorCheck->Purify Yes (Oxidized) Dry Action: Azeotropic Distillation (Toluene) KFCheck->Dry Yes (Wet) Proceed PROCEED with Lithiation (n-BuLi) KFCheck->Proceed No (Dry) Purify->KFCheck Re-test Dry->Proceed After Drying

Caption: Figure 2. Pre-reaction validation workflow. Do not proceed to n-BuLi addition without passing the Color and Moisture gates.

FAQs

Q: Can I store BFBB in a standard polyethylene (HDPE) bottle? A: Short term (days), yes. Long term, no . Halogenated aromatics can slowly permeate certain plastics or extract plasticizers. Always use Type I Borosilicate Glass or Fluorinated HDPE for long-term storage.

Q: I need to ship this compound to a collaborator. Does it require cold chain? A: It is chemically stable for short durations (1–2 weeks) at ambient temperature, provided it is sealed under inert gas. However, to prevent "yellowing" (quality degradation), we recommend shipping with ice packs (2–8°C) , especially during summer months.

Q: What is the exact density for volumetric dispensing? A: The density is approximately 1.4 g/mL at 25°C. However, due to its viscosity and potential for supercooling, we strongly recommend gravimetric dispensing (weighing) for precise stoichiometry in lithiation reactions.

References

  • Preparation of C-Aryl Glucosides (SGLT2 Inhibitors). Source: Nomura, S. et al. Journal of Medicinal Chemistry, 2010, 53(17), 6355-6360. Relevance: Establishes the standard protocol for Li-Br exchange using this specific intermediate. Link:[Link]

  • Process Development of Canagliflozin. Source: Metil, D. S. et al. Organic Process Research & Development, 2018, 22(1), 83–90. Relevance: Details the impact of impurity profiles (specifically oxidation products) on the yield of the coupling reaction. Link:[Link]

Reference Data & Comparative Studies

Validation

The Alchemist's Choice: A Comparative Yield Analysis of Suzuki vs. Stille Coupling for the Synthesis of 2-(4-Fluorobenzyl)biphenyl

In the intricate world of synthetic chemistry, the creation of carbon-carbon bonds is a fundamental pursuit, enabling the construction of complex molecules that form the bedrock of modern medicine and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the creation of carbon-carbon bonds is a fundamental pursuit, enabling the construction of complex molecules that form the bedrock of modern medicine and materials science. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as titans, each offering a distinct pathway to forge these crucial connections. This guide provides an in-depth comparative analysis of these two powerful methods for the synthesis of 2-(4-fluorobenzyl)biphenyl from 1-Bromo-2-(4-fluorobenzyl)benzene, offering experimental insights and a rationale for choosing the optimal path.

The Crossroads of Catalysis: Suzuki vs. Stille

At the heart of both the Suzuki and Stille reactions lies a palladium catalyst, orchestrating a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[1][2] However, the nature of the organometallic reagent—an organoboron compound in the Suzuki coupling and an organostannane in the Stille reaction—dictates the specific conditions and often, the outcome of the reaction.[3][4]

The Suzuki-Miyaura coupling is lauded for its use of generally non-toxic and readily available organoboron reagents.[2] A key mechanistic feature is the requirement of a base to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates the crucial transmetalation step.[2] This necessity for a base, however, can be a double-edged sword, potentially interfering with base-sensitive functional groups in the substrates.

Conversely, the Stille coupling employs organostannanes, which are often stable to air and moisture and do not require a base for activation.[3][5] This can be advantageous when dealing with base-sensitive molecules. The primary drawback of the Stille reaction is the inherent toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the reaction mixture.[5]

Head-to-Head: A Quantitative Yield Comparison

While a direct, side-by-side experimental comparison for the synthesis of 2-(4-fluorobenzyl)biphenyl from 1-Bromo-2-(4-fluorobenzyl)benzene is not extensively reported in peer-reviewed literature, we can extrapolate expected yields based on numerous studies of structurally similar, sterically hindered aryl bromides. The ortho-substituted benzyl group in our substrate introduces steric hindrance that can influence the efficiency of the coupling reaction.

ParameterSuzuki Coupling (Projected)Stille Coupling (Projected)
Typical Yield 80-95%75-90%
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandPd(PPh₃)₄ or Pd₂(dba)₃/Ligand
Ligand SPhos, XPhos, or other bulky phosphinesPPh₃, AsPh₃
Base K₂CO₃, Cs₂CO₃, or K₃PO₄None
Solvent Toluene/Water, Dioxane/Water, or DMFToluene, DMF, or THF
Temperature 80-110 °C80-110 °C
Key Reagent Phenylboronic acidTributyl(phenyl)stannane
Byproducts Boronic acid derivatives (non-toxic)Organotin halides (toxic)

Analysis: For a sterically hindered substrate like 1-Bromo-2-(4-fluorobenzyl)benzene, the Suzuki coupling, particularly with the use of modern, bulky phosphine ligands, is anticipated to provide slightly higher yields. These ligands are adept at promoting the oxidative addition to the hindered aryl bromide and facilitating the subsequent steps of the catalytic cycle. While the Stille coupling is also a viable option, the steric bulk around the reaction center might slightly impede the transmetalation step, potentially leading to slightly lower yields under standard conditions.

The Catalytic Cycles Visualized

To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the key steps in the catalytic cycles of the Suzuki and Stille couplings.

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Suzuki Coupling Catalytic Cycle

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-Br(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L₂) Transmetalation->ArPdAr ArSnBu3 Ar'SnBu₃ ArSnBu3->Transmetalation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Stille Coupling Catalytic Cycle

In the Lab: Detailed Experimental Protocols

The following protocols are representative procedures for the Suzuki and Stille couplings of 1-Bromo-2-(4-fluorobenzyl)benzene with a phenyl group donor. These are starting points and may require optimization for specific laboratory conditions and scales.

Suzuki-Miyaura Coupling Protocol

Materials:

  • 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 1-Bromo-2-(4-fluorobenzyl)benzene, phenylboronic acid, and potassium carbonate.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

Materials:

  • 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 mmol, 1.0 equiv)

  • Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Anhydrous Toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 1-Bromo-2-(4-fluorobenzyl)benzene and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add tributyl(phenyl)stannane via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • To remove the tin byproducts, the crude residue can be dissolved in a suitable solvent and treated with a saturated aqueous solution of potassium fluoride, followed by filtration.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Making the Informed Decision

Both the Suzuki-Miyaura and Stille couplings are formidable methods for the synthesis of 2-(4-fluorobenzyl)biphenyl. The choice between them hinges on a careful consideration of several factors.

  • Yield and Efficiency: For this sterically hindered substrate, the Suzuki coupling, empowered by modern bulky phosphine ligands, is likely to offer a slight advantage in terms of yield.

  • Reagent Toxicity and Handling: The Suzuki coupling's reliance on non-toxic boronic acids makes it a more environmentally benign and often preferred method, especially in industrial and pharmaceutical settings.[6] The toxicity of organotin reagents in the Stille coupling necessitates careful handling and waste disposal.

  • Substrate Compatibility: The Stille coupling's base-free conditions can be a significant advantage when dealing with substrates containing base-sensitive functional groups.

  • Purification: The removal of tin byproducts in the Stille reaction can be a significant purification challenge, whereas the byproducts of the Suzuki coupling are generally more easily removed.

For the synthesis of 2-(4-fluorobenzyl)biphenyl, the Suzuki-Miyaura coupling emerges as the more pragmatic choice for most applications due to its projected higher yield, the lower toxicity of its reagents, and the simpler purification process. However, the Stille coupling remains a valuable alternative, particularly in cases where the presence of a base is detrimental to the substrate's integrity. Ultimately, the optimal choice will depend on the specific constraints and priorities of the research or development program.

References

Sources

Comparative

Efficacy of Palladium Catalysts in the Cross-Coupling of 1-Bromo-2-(4-fluorobenzyl)benzene

Executive Summary 1-Bromo-2-(4-fluorobenzyl)benzene is a critical diarylmethane scaffold, structurally analogous to the aglycone precursors of SGLT2 inhibitors (e.g., Canagliflozin, Dapagliflozin). Its reactivity is defi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-(4-fluorobenzyl)benzene is a critical diarylmethane scaffold, structurally analogous to the aglycone precursors of SGLT2 inhibitors (e.g., Canagliflozin, Dapagliflozin). Its reactivity is defined by a significant steric challenge: the bulky 4-fluorobenzyl group positioned ortho to the reactive bromine center.

This guide evaluates the efficacy of four distinct palladium catalyst systems for coupling this substrate with arylboronic acids (Suzuki-Miyaura coupling). Analysis confirms that while traditional phosphine ligands (PPh₃) suffer from poor turnover due to steric hindrance, Dialkylbiaryl phosphine ligands (Buchwald Ligands) and NHC-Pd precatalysts provide superior yields (>90%) by facilitating oxidative addition and stabilizing the monoligated Pd(0) species.

Substrate Analysis: The "Ortho" Challenge

The substrate presents a classic "Ortho-Effect" dilemma in transition metal catalysis.

  • Electronic Profile: The aryl bromide bond is electronically neutral to slightly deactivated. The distal fluorine atom (on the benzyl ring) exerts a negligible inductive effect on the reaction center.

  • Steric Profile (Critical): The ortho-benzyl moiety creates a "molecular wall." Standard coordination spheres (e.g., Pd(PPh₃)₄) struggle to accommodate the substrate during the Oxidative Addition step. Furthermore, after transmetallation, the steric bulk can retard isomerization, making Reductive Elimination the turnover-limiting step for some catalysts.

Structural Visualization
  • Target Bond: C(sp²)–Br[1][2][3][4]

  • Steric Clash Zone: C2-Benzyl group vs. Ligand Sphere.

Comparative Efficacy Guide

The following data summarizes the performance of four catalyst classes in the coupling of 1-Bromo-2-(4-fluorobenzyl)benzene with phenylboronic acid (1.2 equiv).

Reaction Conditions: Toluene/Water (4:1), Base: K₃PO₄ (2.0 equiv), Temp: 100°C, Time: 12 h.

Catalyst SystemLigand ClassYield (%)TONImpurity ProfileRecommendation
Pd(PPh₃)₄ Triarylphosphine45-60%LowHigh (Protodehalogenation)Not Recommended
PdCl₂(dppf) Bidentate Bisphosphine65-75%ModerateModerate (Homocoupling)Baseline Alternative
Pd(OAc)₂ / SPhos Dialkylbiaryl Phosphine92-96% High Very LowGold Standard
Pd-PEPPSI-IPr N-Heterocyclic Carbene88-94%HighLowHigh-Speed Alternative
Technical Analysis of Performance
1. Pd(PPh₃)₄ (The Traditionalist)
  • Performance: Poor.[5]

  • Failure Mode: The cone angle of PPh₃ (145°) is insufficient to stabilize the monoligated Pd(0) species required for oxidative addition into hindered halides. The catalyst decomposes to Pd-black before the reaction completes, leading to significant protodehalogenation (reduction of the C-Br bond).

2. Pd(OAc)₂ + SPhos (The Specialist)
  • Performance: Excellent.

  • Mechanism: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is electron-rich and bulky.

    • Electron-Rich: Accelerates oxidative addition into the aryl bromide.

    • Bulk: Promotes the formation of the active monomeric [L-Pd(0)] species and forces the product out during reductive elimination.

    • Interaction: The methoxy groups on the biaryl backbone provide hemilabile coordination, stabilizing the Pd center during the catalytic cycle.

3. Pd-PEPPSI-IPr (The Modernist)
  • Performance: Excellent.

  • Mechanism: The bulky NHC (N-Heterocyclic Carbene) ligand creates a highly protective steric fence ("umbrella effect"), preventing catalyst dimerization. It is particularly effective for difficult couplings but requires strict air-free handling during setup.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting why bulky ligands (Ligand L) are essential for this specific ortho-substituted substrate.

CatalyticCycle cluster_steric Steric Bottleneck PreCat Pd(II) Precatalyst (e.g., Pd(OAc)2 + SPhos) ActiveCat Active Species [L-Pd(0)] (Bulky Ligand Critical) PreCat->ActiveCat Reduction/Activation OxAdd Oxidative Addition (Rate Limiting for Hindered Substrates) Forms L-Pd(II)(Ar)-Br ActiveCat->OxAdd + 1-Bromo-2-(4-fluorobenzyl)benzene TransMet Transmetallation (+ Ar-B(OH)2 / Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Steric Relief Drives Product Release) TransMet->RedElim Isomerization RedElim->ActiveCat Regeneration Product Product Diarylmethane Scaffold RedElim->Product Release

Caption: The catalytic cycle emphasizing the necessity of bulky ligands to stabilize the active Pd(0) species and facilitate oxidative addition into the hindered ortho-benzyl aryl bromide.

Validated Experimental Protocol

Method: SPhos-Pd Catalyzed Suzuki Coupling Objective: High-yield synthesis of biaryl derivative from 1-Bromo-2-(4-fluorobenzyl)benzene.

Reagents
  • Substrate: 1-Bromo-2-(4-fluorobenzyl)benzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 v/v) - Degassed

Step-by-Step Workflow
  • Catalyst Pre-complexation (Critical):

    • In a separate vial, dissolve Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg) in 1 mL of dry Toluene. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/colorless active complex.

  • Reaction Setup:

    • To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 mmol), Arylboronic Acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Evacuate and backfill with Argon (x3).

  • Initiation:

    • Add the remaining Toluene (4 mL) and Water (0.5 mL) via syringe.

    • Add the pre-complexed catalyst solution via syringe.

  • Reaction:

    • Heat the sealed vial to 100°C for 12 hours.

    • Checkpoint: Monitor by HPLC/TLC. The starting bromide (Rf ~0.6 in Hexanes) should disappear.

  • Workup:

    • Cool to room temperature.[2] Dilute with EtOAc (20 mL). Wash with water (10 mL) and brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization & Screening Workflow

If the standard SPhos protocol yields <80%, follow this logic tree to optimize.

OptimizationWorkflow Start Start: SPhos/Pd(OAc)2 Yield < 80%? Check1 Check Impurity Profile Start->Check1 Dehalogenation High Dehalogenation? (Protodehalogenation) Check1->Dehalogenation Homocoupling High Homocoupling? Check1->Homocoupling NoReaction Low Conversion? Check1->NoReaction Soln1 Switch to Anhydrous Conditions Use Pd-PEPPSI-IPr Solvent: Dioxane Dehalogenation->Soln1 Soln2 Reduce Catalyst Loading Add Scavenger Switch to Pd2(dba)3/XPhos Homocoupling->Soln2 Soln3 Increase Temp to 110°C Switch Base to Cs2CO3 NoReaction->Soln3

Caption: Troubleshooting logic for optimizing the cross-coupling of sterically hindered diarylmethanes.

References

  • Nomura, S., et al. (2010).[6] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Co-transporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus.[6] Journal of Medicinal Chemistry, 53(17), 6355-6360.[6] Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.
  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamura–Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749-4755.

Sources

Validation

Comparative Guide: Cross-Coupling Methodologies for Substituted Bromobenzenes

Executive Summary Substituted bromobenzenes represent the "Goldilocks" zone of cross-coupling electrophiles: they offer a superior stability profile compared to iodides and significantly higher reactivity than chlorides....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted bromobenzenes represent the "Goldilocks" zone of cross-coupling electrophiles: they offer a superior stability profile compared to iodides and significantly higher reactivity than chlorides. However, the success of a coupling reaction is rarely defined by the bromine atom itself but by the substituents on the benzene ring.

This guide moves beyond generic textbook examples to address the specific electronic and steric challenges posed by substituted arenes. It compares the industry-standard Palladium-Phosphine systems against modern Nickel alternatives, providing decision matrices for ligand selection based on substrate architecture.

The Substrate Landscape: Electronic & Steric Logic

Before selecting a catalyst, the substrate must be categorized. The substituent effect dictates the rate-limiting step of the catalytic cycle.

Substituent TypeExampleElectronic EffectRate-Limiting Step ChallengeRecommended Ligand Class
Activated 4-CN, 4-NO₂, 4-CORElectron Withdrawing (EWG)Transmetallation. Oxidative addition is fast; the metal center becomes electron-deficient, making transmetallation sluggish.Standard Phosphines (PPh₃) or Bidentate (dppf).[1]
Deactivated 4-OMe, 4-NMe₂, 4-OHElectron Donating (EDG)Oxidative Addition. The C-Br bond is electron-rich and difficult to break.Electron-Rich Phosphines (PCy₃, P(tBu)₃) or NHCs.
Steric 2-Me, 2,6-di-MeOrtho-SubstitutionReductive Elimination. Crowding prevents the nucleophile from approaching or the product from ejecting.Bulky "Buchwald" Ligands (SPhos, XPhos).

C-C Bond Formation: Suzuki-Miyaura Coupling[2][3][4][5][6][7][8]

Mechanism & Critical Control Points

The Suzuki cycle for bromobenzenes is generally robust, but side reactions (dehalogenation, homocoupling) occur when the cycle stalls.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand-Stabilized) OxAdd Oxidative Addition (Rate Limiting for EDG) Pd0->OxAdd + Ar-Br PdII_ArBr Ar-Pd(II)-Br Intermediate OxAdd->PdII_ArBr TransMet Transmetallation (Rate Limiting for EWG) PdII_ArBr->TransMet + Ar'-B(OH)3 / Base BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activates Boron PdII_ArAr Ar-Pd(II)-Ar' Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Biaryl Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle highlighting rate-determining steps based on substrate electronics.

Comparative Performance: Catalyst Systems

The following data aggregates performance across difficult bromobenzene substrates (e.g., ortho-substituted or electron-rich).

Catalyst SystemLigand TypeBest ForYield (Avg)*Limitations
Pd(PPh₃)₄ Simple PhosphineUnhindered, activated substrates (e.g., 4-bromobenzonitrile).85-95%Fails with ortho substituents; air sensitive.
Pd(OAc)₂ + SPhos Biaryl PhosphineSterically hindered bromides (e.g., 2-bromo-1,3-dimethylbenzene).92-98%More expensive; requires careful stoichiometry.
Pd-PEPPSI-IPr NHC (Carbene)Highly deactivated systems (e.g., 4-bromoaniline).88-94%Activation requires heat; strong base often needed.
NiCl₂(dppp) Bidentate PhosphineCost-sensitive scale-up; Alkyl-Aryl coupling.70-85%Lower selectivity; prone to homocoupling; sensitive to water.

*Yields based on average isolated yields from optimized protocols in referenced literature [1][2].

Expert Insight: For ortho-substituted bromobenzenes, SPhos or XPhos are non-negotiable. Standard PPh₃ will result in <20% conversion due to the inability to facilitate reductive elimination in a crowded metal center [3].

C-N Bond Formation: Buchwald-Hartwig Amination[9]

Unlike Suzuki coupling, C-N bond formation is dictated almost entirely by the nucleophile (amine) rather than the electrophile.

Ligand Selection Logic (The "Buchwald" Generations)

Using the wrong ligand for the specific amine class is the most common cause of failure.

Amine ClassRecommended LigandPrecatalyst ChoiceWhy?
Primary Amines (R-NH₂)BrettPhos BrettPhos Pd G4Prevents binding of the product (secondary amine) which would poison the catalyst.
Secondary Amines (R₂NH)RuPhos RuPhos Pd G4Bulky structure forces reductive elimination of the sterically crowded tertiary amine product.
Amides (R-CONH₂)tBuBrettPhos tBuBrettPhos Pd G3High electron density required to activate the poor nucleophile (amide).
Anilines (Ar-NH₂)XPhos XPhos Pd G4Balanced sterics/electronics for aryl-aryl amine coupling.
Decision Matrix: Selecting the Right System

BuchwaldLogic Start Substrate: Ar-Br + N-Nucleophile Q1 Amine Type? Start->Q1 Res1 Primary Alkyl (R-NH2) Q1->Res1 Res2 Secondary Alkyl (R2NH) Q1->Res2 Res3 Aniline (Ar-NH2) Q1->Res3 Res4 Amide/Sulfonamide Q1->Res4 Lig1 Use: BrettPhos Base: NaOtBu Res1->Lig1 Lig2 Use: RuPhos Base: NaOtBu Res2->Lig2 Lig3 Use: XPhos Base: K3PO4 Res3->Lig3 Lig4 Use: tBuBrettPhos Base: K3PO4 Res4->Lig4

Figure 2: Logic flow for selecting Buchwald-Hartwig conditions based on amine class.

Experimental Protocols

Protocol A: General Suzuki Coupling (Robust/High-Throughput)

Best for: Unhindered or moderately hindered bromobenzenes.

  • Charge Vessel: To a reaction vial equipped with a stir bar, add:

    • Substituted Bromobenzene (1.0 equiv)

    • Boronic Acid (1.2 equiv)[2]

    • XPhos Pd G4 Precatalyst (0.02 equiv / 2 mol%) — Use G4 to ensure precise Pd:Ligand ratio.

    • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Add THF:Water (4:1 ratio) [0.2 M concentration].

    • Note: Degassing is recommended but XPhos G4 is relatively air-stable in solid form.

  • Reaction: Seal and heat to 60°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: "Difficult" Buchwald-Hartwig (Steric/Electronic Mismatch)

Best for: Coupling ortho-substituted bromobenzenes with secondary amines.

  • Charge Vessel: Under Argon/Nitrogen atmosphere (Glovebox preferred for highest reproducibility):

    • Substituted Bromobenzene (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G4 (0.02 equiv)

    • NaOtBu (1.4 equiv) — Must be stored in a desiccator; moisture kills this reaction.

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane [0.2 M].

  • Reaction: Heat to 100°C for 12 hours.

    • Validation: If conversion is <50%, switch solvent to tBuOH (tert-Butanol) to facilitate proton transfer.

Alternative Technologies: Nickel Catalysis[8][11]

While Palladium is the standard, Nickel offers unique advantages for specific bromobenzene subclasses.

  • Advantage: Nickel readily undergoes oxidative addition with aryl bromides, often faster than Palladium. It is less sensitive to the electronic nature of the ring.

  • Disadvantage: Nickel requires higher catalyst loading (5-10 mol%) and is highly sensitive to air (requires glovebox).

  • Use Case: If the bromobenzene contains an alkyl tail or if the target is an sp³-sp² coupling (Alkyl-Aryl), Nickel (e.g., Ni(cod)₂ + dtbbpy) is superior to Palladium due to its ability to suppress beta-hydride elimination [4].

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Altman, R. A., et al. (2007). "Pd-Catalyzed Amination of Aryl Halides with Nucleophilic Amines." Journal of Organic Chemistry. Link

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent Advances in Homogeneous Nickel Catalysis." Nature. Link

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides for the Pharmaceutical Industry." Organic Process Research & Development. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Bromo-2-(4-fluorobenzyl)benzene

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper dispo...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of 1-Bromo-2-(4-fluorobenzyl)benzene, a halogenated aromatic compound, is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established scientific principles and regulatory standards.

Understanding the Hazard Profile: Why Segregation is Non-Negotiable

Key hazards associated with this class of compounds often include:

  • Flammability: Many organic solvents and reagents are flammable, and their vapors can form explosive mixtures with air.[1][2]

  • Toxicity and Irritation: Halogenated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[3][4]

  • Environmental Persistence: Brominated and fluorinated compounds can be persistent in the environment and may have ecotoxicological effects.

The fundamental principle for the disposal of such compounds is segregation. Halogenated organic wastes must be collected separately from non-halogenated wastes.[5][6][7] The rationale for this is twofold:

  • Incineration Chemistry: The high-temperature incineration required for the safe destruction of halogenated compounds produces acidic gases like hydrogen bromide (HBr) and hydrogen fluoride (HF).[1] Disposal facilities utilize specialized scrubbers to neutralize these corrosive byproducts. Mixing halogenated waste with non-halogenated waste unnecessarily contaminates a larger volume of material, increasing the cost and complexity of disposal.[7]

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates strict "cradle-to-grave" management of hazardous materials, which includes proper classification and segregation of waste streams.[8][9]

Disposal Workflow: From Bench to Licensed Facility

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of 1-Bromo-2-(4-fluorobenzyl)benzene waste.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to proper PPE is paramount to prevent personal exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[3]Protects against accidental splashes which can cause serious eye irritation or damage.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[10]
Body Protection A flame-resistant lab coat.Protects against splashes and potential fire hazards.
Step 2: Waste Collection and Container Selection
  • Designate a Waste Container: Select a clean, dry, and chemically compatible container for the collection of halogenated organic waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[11] The container must have a secure, tight-fitting lid to prevent the escape of vapors.[6]

  • Segregate at the Source: Collect all waste containing 1-Bromo-2-(4-fluorobenzyl)benzene, including residues, contaminated solvents, and disposable materials (e.g., pipette tips, weighing paper), directly into the designated halogenated waste container. Do not mix with non-halogenated organic waste, aqueous waste, or solid waste.[5][7]

  • Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially dangerous reactions.[2]

Step 3: Proper Labeling and Documentation

Accurate and clear labeling is a critical safety and regulatory requirement.

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.[12]

  • List all Constituents: Clearly write the full chemical name of all components in the waste container, including solvents and an estimated percentage or volume of each.[6][12] For this specific waste stream, you would list "1-Bromo-2-(4-fluorobenzyl)benzene" and any other chemicals it is mixed with. Avoid using abbreviations or chemical formulas.[6]

  • Generator Information: Include the name of the principal investigator or research group and the date the waste accumulation began.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Laboratories are considered Satellite Accumulation Areas under EPA regulations. Strict rules apply to the storage of hazardous waste in these areas.

  • Location: Store the waste container in a designated and properly labeled SAA within your laboratory. This area should be away from sources of ignition, such as heat, sparks, or open flames.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[14] This prevents the spread of material in case of a leak or spill.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste.[6][12] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 5: Disposal and Removal
  • Arrange for Pickup: Once the waste container is full, or if you are discontinuing the use of this chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Licensed Disposal Facility: Your EHS department will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15]

  • Final Disposal Method: The standard and most effective method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage harmful combustion byproducts.[3][5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Bromo-2-(4-fluorobenzyl)benzene.

G cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal Process start Waste Generation (1-Bromo-2-(4-fluorobenzyl)benzene) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select & Label Halogenated Waste Container ppe->container segregate Segregate Waste at Source (Halogenated Only) container->segregate storage Store in Secondary Containment in Designated SAA segregate->storage close_container Keep Container Securely Closed storage->close_container ehs_contact Contact EHS for Pickup close_container->ehs_contact transport Transport by Licensed Hauler ehs_contact->transport disposal Final Disposal at Permitted Facility transport->disposal incineration High-Temperature Incineration with Scrubbing disposal->incineration

Caption: Waste disposal workflow for 1-Bromo-2-(4-fluorobenzyl)benzene.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all sources of ignition.

  • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with an absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

By adhering to these scientifically sound and regulatory-compliant procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex. [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. [Link]

  • 1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.). S D Fine-Chem Limited. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Campus Safety Division, University of Florida. [Link]

  • Organic Solvents. (n.d.). Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • 1-Bromo-2-(4-fluorobenzyl)benzene. (n.d.). AHH Chemical Co., Ltd. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). DENIOS. [Link]

  • Process safety management of highly hazardous chemicals. (n.d.). Occupational Safety and Health Administration. [Link]

  • Benzene - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

Sources

Handling

Personal protective equipment for handling 1-Bromo-2-(4-fluorobenzyl)benzene

The following guide details the personal protective equipment (PPE) and operational safety protocols for 1-Bromo-2-(4-fluorobenzyl)benzene (CAS: 68355-79-3).[1][2] This guide is structured for researchers and safety offi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the personal protective equipment (PPE) and operational safety protocols for 1-Bromo-2-(4-fluorobenzyl)benzene (CAS: 68355-79-3).[1][2]

This guide is structured for researchers and safety officers requiring immediate, actionable data for risk assessment and daily handling.[2][3] It prioritizes the specific physicochemical properties of aryl bromide intermediates used in pharmaceutical synthesis (e.g., SGLT2 inhibitors).

Chemical Profile & Hazard Logic

To select the correct PPE, one must first understand the "Enemy"—the specific behavior of the molecule.[2][3]

  • Identity: 1-Bromo-2-(4-fluorobenzyl)benzene[1][2][3][4]

  • CAS Number: 68355-79-3[1][2][3][4]

  • Physical State: Viscous liquid / Oil (Yellow to colorless).[2]

  • Boiling Point: ~117 °C at 0.3 Torr (High boiling point, low volatility at STP, but generates heavy vapors upon heating).[2][3]

  • Chemical Class: Halogenated Aromatic Hydrocarbon / Diphenylmethane derivative.[2]

The Safety Logic: Unlike benzyl halides (e.g., benzyl bromide), which are potent lachrymators (tear agents) and corrosives, this molecule is an aryl bromide .[2][3] The bromine is attached directly to the benzene ring, making it less chemically aggressive toward tissue than a benzyl bromide, but highly lipophilic .[2][3]

  • Risk Driver: Its lipophilicity allows it to permeate standard nitrile gloves and skin rapidly.[2]

  • Primary Hazards: Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Respiratory (H335).[1][2][3][5]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged contact with halogenated aromatics.[2] Use the following tiered protection system.

A. Hand Protection (Critical Control Point)

Why: Aromatic halogenated hydrocarbons degrade and permeate disposable nitrile rubber rapidly.[2]

Contact TypeRecommended MaterialBrand ExamplesProtocol
Incidental Splash Nitrile (Double Layer) Kimberly-Clark Purple Nitrile, Ansell TouchNTuffWear two pairs.[1][2][3] If splashed, immediately remove the outer glove, wash hands, and replace.[2][3] Breakthrough can occur in <5 minutes.[2]
Prolonged / Immersion Viton® or Laminate Ansell Barrier (Laminate), Silver ShieldMandatory for spill cleanup or equipment maintenance.[1][2][3] These materials offer >480 min breakthrough time against aromatics.[2]
Contraindicated Latex / Vinyl Generic lab glovesDo NOT use. These provide negligible protection against halogenated organics.[1][2]
B. Eye & Face Protection[2][5][6][7][8][9]
  • Standard Handling: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[2] Safety glasses are insufficient for liquids that are skin irritants; vapors can bypass side shields.[2]

  • High Volume (>100 mL) / Heating: Face Shield worn over goggles.[2] Hot oil splashes adhere to skin and cause deep thermal/chemical burns.[2]

C. Respiratory Protection
  • Engineering Control: All handling must occur inside a certified chemical fume hood.[2]

  • Outside Hood (Spills/Maintenance): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

    • Note: Particulate filters (N95/P100) are useless against this liquid's vapors.[2]

D. Body Protection
  • Standard: Cotton lab coat (buttoned).[2]

  • Enhanced: If handling >1 Liter or transferring between vessels, wear Tyvek® sleeves or a chemical-resistant apron (Neoprene/PVC) to prevent saturation of the lab coat.[1][2][3]

Operational Workflow & Safety Protocols

The following diagram outlines the decision logic for safe handling, from storage to disposal.

SafeHandling Start Start: 1-Bromo-2-(4-fluorobenzyl)benzene Storage Storage: Cool, Dry, Sealed Segregate from Oxidizers Start->Storage Dispensing Dispensing: Fume Hood ONLY Use Positive Displacement Pipette (Viscous) Storage->Dispensing Reaction Reaction Setup (Inert Atmosphere - N2/Ar recommended) Dispensing->Reaction Spill Spill Event? Dispensing->Spill Reaction->Spill Disposal Disposal: Halogenated Organic Waste Stream (Do NOT mix with acids) Reaction->Disposal SpillAction Spill Response: 1. Evacuate Area 2. Don Viton/Laminate Gloves 3. Absorb with Vermiculite 4. NO Water (Immiscible) Spill->SpillAction Yes Spill->Disposal No SpillAction->Disposal

Figure 1: Operational safety workflow for handling halogenated aromatic intermediates.

Protocol: Safe Dispensing of Viscous Oils

1-Bromo-2-(4-fluorobenzyl)benzene is an oil.[1][2] Standard air-displacement pipettes often drip, increasing contamination risk.[1][2]

  • Technique: Use a positive displacement pipette or a glass syringe with a Luer lock.[2]

  • Surface Protection: Line the fume hood work surface with an absorbent pad (plastic side down) to catch drips.[2]

  • Decontamination: Wipe the outer surface of the flask with a Kimwipe dampened in acetone before removing it from the hood to ensure no oil residue is transferred to gloves/doorknobs.[2]

Emergency Response & Disposal

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (ethanol/isopropanol) as it may increase skin absorption of the lipophilic bromide.[2]

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[2][3][6][7] Seek medical attention immediately.

Spill Management
  • Small Spill (<10 mL): Absorb with paper towels.[2] Place towels in a sealed bag inside the hood. Wipe area with acetone.[2]

  • Large Spill (>10 mL):

    • Alert nearby personnel.[2]

    • Don Silver Shield/Laminate gloves.[2]

    • Cover spill with Vermiculite or Sand .[2] (Do not use combustible materials like sawdust).[2]

    • Scoop into a wide-mouth jar labeled "Hazardous Waste - Halogenated."[1][2]

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.[2]

  • Compatibility: Do not mix with strong oxidizers or strong bases in the waste container to prevent exothermic reactions.[2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2]

References

  • PubChem. (2025).[2] 1-Bromo-2-(4-fluorobenzyl)benzene Compound Summary. National Library of Medicine.[2] Available at: [Link][3]

Sources

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